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  • Product: o-Toluoyl-5-hydroxy Omeprazole Sulfide
  • CAS: 120003-78-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide

An In-Depth Technical Guide to the Physicochemical Properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide Distribution: For Research, Drug Development, and Scientific Professionals Abstract o-Toluoyl-5-hydroxy Omeprazole S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide

Distribution: For Research, Drug Development, and Scientific Professionals

Abstract

o-Toluoyl-5-hydroxy Omeprazole Sulfide is a derivative of 5-hydroxy omeprazole, a primary metabolite of the widely used proton pump inhibitor, omeprazole. As with any active pharmaceutical ingredient (API) or its related substances, a thorough understanding of its physicochemical properties is fundamental to drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for the characterization of o-Toluoyl-5-hydroxy Omeprazole Sulfide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide emphasizes the established methodologies and analytical strategies that are proven effective for closely related benzimidazole derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in extensive experience with pharmaceutical analysis.

Introduction and Molecular Structure

o-Toluoyl-5-hydroxy Omeprazole Sulfide is structurally related to omeprazole, a compound known for its instability in acidic conditions. The introduction of the o-toluoyl group to the 5-hydroxy position of the omeprazole sulfide core is anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and solid-state characteristics. A precise understanding of these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing robust analytical methods and stable formulations.

Molecular Formula: C₂₅H₂₅N₃O₄S[1]

Molecular Weight: 463.55 g/mol [1]

Chemical Structure: (A 2D chemical structure image would be placed here in a formal whitepaper)

The structure comprises a benzimidazole ring system linked via a methylsulfinyl bridge to a substituted pyridine ring, with an o-toluoyl ester at the 5-position of the benzimidazole.

Analytical Characterization: A Methodological Approach

The cornerstone of determining physicochemical properties is the availability of pure, well-characterized material. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and quantification of omeprazole and its related compounds, owing to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is the first critical step. Given that omeprazole and its derivatives are sensitive to pH, a reversed-phase HPLC method with a high-pH stable column is recommended to ensure method robustness and reproducibility.

Rationale for Experimental Choices:

  • Stationary Phase: An Ascentis® Express 120Å C18 pH+ column or a similar column with a wide pH tolerance (2-12) is selected to prevent degradation of the silica-based packing material under the basic mobile phase conditions necessary for good peak shape of basic compounds like omeprazole derivatives.

  • Mobile Phase: A gradient elution is preferable to resolve the parent compound from potential impurities and degradants. A common approach involves a mobile phase consisting of a buffer (e.g., ammonium hydroxide or phosphate buffer at a pH of ~10-11) and an organic modifier like methanol or acetonitrile.[2] Methanol is often chosen to enhance the sustainability profile of the method.

  • Detection: UV detection at 280 nm is generally suitable for benzimidazole compounds.[2][3]

Experimental Protocol: HPLC Purity Determination

  • Column: Ascentis® Express 120 Å C18 pH+ (e.g., 10 cm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.03% Ammonium Hydroxide in water (pH ~10.65).

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS) for Structural Confirmation

High-resolution mass spectrometry (HRMS), such as with an Orbitrap or Q-TOF instrument, is indispensable for confirming the molecular weight and elucidating the fragmentation pattern of the target compound. This data is crucial for structural verification and for identifying any related substances.

Rationale for Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in positive mode is effective for protonating the basic nitrogen atoms in the benzimidazole and pyridine rings, leading to strong [M+H]⁺ ions.

  • Fragmentation: Collision-induced dissociation (CID) will provide characteristic fragment ions. For omeprazole and its metabolites, key cleavages occur around the sulfinyl bridge and within the pyridine and benzimidazole ring systems.[4][5]

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Couple the HPLC system described in Section 2.1 to a high-resolution mass spectrometer.

  • Ionization Source: ESI, positive ion mode.

  • Scan Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the most abundant ions.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion corresponding to the calculated exact mass of o-Toluoyl-5-hydroxy Omeprazole Sulfide.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. For instance, a fragment corresponding to the benzimidazole moiety is commonly observed.[4]

Core Physicochemical Properties

The following sections detail the experimental approaches to determine the key physicochemical properties of o-Toluoyl-5-hydroxy Omeprazole Sulfide.

Solubility

Solubility is a critical parameter influencing bioavailability. The solubility of omeprazole sulfide has been shown to be temperature-dependent.[6][7] A similar relationship is expected for its derivatives.

Rationale for Experimental Choices:

  • Method: The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.[7]

  • Solvents: A range of solvents with varying polarities should be tested, including pharmaceutically relevant ones like ethanol, isopropanol, acetone, and buffered aqueous solutions at different pH values. While specific data for the target compound is unavailable, a related compound, o-Toluoyl-5-hydroxy Omeprazole, is reported to be soluble in chloroform, dichloromethane, and methanol.[8]

Experimental Protocol: Equilibrium Solubility Determination

  • Prepare a series of 10 mL glass vials, each containing 5 mL of a selected solvent (e.g., water, pH 7.4 phosphate buffer, ethanol).

  • Add an excess amount of o-Toluoyl-5-hydroxy Omeprazole Sulfide to each vial to create a saturated solution.

  • Seal the vials and place them in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand for the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with a suitable solvent (e.g., the mobile phase from the HPLC method).

  • Quantify the concentration of the dissolved compound using the validated HPLC method described in Section 2.1.

  • Express the solubility in mg/mL or mol/L.

Data Presentation: Predicted Solubility Profile

Solvent/MediumPredicted SolubilityRationale
Water (pH 7.4)LowThe large, non-polar o-toluoyl group will likely decrease aqueous solubility compared to 5-hydroxy omeprazole.
0.1 M HClLow with DegradationBenzimidazole proton pump inhibitors are known to degrade rapidly in acidic conditions.
EthanolModerate to HighThe compound is expected to be soluble in polar organic solvents.
DichloromethaneHighBased on the reported solubility of the closely related o-Toluoyl-5-hydroxy Omeprazole.[8]
Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.

Rationale for Experimental Choices:

  • Method: The shake-flask method is the gold standard for LogP determination. However, HPLC-based methods are often preferred for their speed, lower sample consumption, and automation potential.[9]

  • pH: Since the molecule has basic nitrogen atoms, its ionization state will be pH-dependent. Therefore, determining the LogD at a physiological pH of 7.4 is crucial.

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

  • Prepare a buffered aqueous phase (pH 7.4) and saturate it with n-octanol.

  • Prepare an n-octanol phase and saturate it with the buffered aqueous phase.

  • Accurately weigh a small amount of o-Toluoyl-5-hydroxy Omeprazole Sulfide and dissolve it in a known volume of the pre-saturated n-octanol.

  • Add an equal volume of the pre-saturated aqueous buffer to the n-octanol solution in a sealed vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) and then allow the two phases to separate completely (centrifugation may be required).

  • Carefully sample both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using the validated HPLC method.

  • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log ( [Concentration in octanol] / [Concentration in aqueous] ).

Acid Dissociation Constant (pKa)

The pKa value(s) dictate the extent of ionization of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. The benzimidazole and pyridine nitrogens are the likely sites of protonation.

Rationale for Experimental Choices:

  • Method: Potentiometric titration is a classic and reliable method for pKa determination. Alternatively, UV-spectrophotometric or capillary electrophoresis methods can be used, especially for compounds with low aqueous solubility.

Experimental Protocol: Potentiometric Titration

  • Accurately prepare a solution of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is an issue) at a known concentration.

  • Use a calibrated pH meter with a suitable electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region(s) in the titration curve.

Solid-State Characterization

The solid-state properties of a drug substance, such as its crystal form (polymorphism) and crystallinity, can have a profound impact on its stability, solubility, and manufacturability.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material and determining its degree of crystallinity. Different polymorphs of omeprazole are known to exist.[10][11]

Rationale for Experimental Choices:

  • XRPD provides a unique "fingerprint" for a given crystalline solid. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

Experimental Protocol: XRPD Analysis

  • Gently grind a small amount of the sample to a fine powder.

  • Mount the powder on a sample holder.

  • Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of, for example, 2° to 40°.

  • Analyze the resulting diffractogram for the positions and relative intensities of the diffraction peaks.

Single-Crystal X-ray Diffraction

If suitable single crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13][14]

Rationale for Experimental Choices:

  • This is the most powerful method for unambiguous structure determination and understanding of packing forces in the crystal lattice.

Experimental Protocol: Crystal Growth and Structure Determination

  • Crystal Growth: Grow single crystals of sufficient quality, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetonitrile). This process can be empirical and may require screening of various solvents and conditions.[12]

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.[12]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding a detailed model of the molecule's conformation and packing.

Visualization of Workflows

Diagram 1: General Physicochemical Characterization Workflow

G cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Solid-State Characterization A Synthesis & Purification B HPLC Method Development A->B C LC-MS/MS Confirmation B->C D Solubility Studies C->D E LogP / LogD Determination C->E F pKa Measurement C->F G X-Ray Powder Diffraction C->G H Single Crystal Growth G->H If crystalline I Single Crystal XRD H->I

Caption: Workflow for comprehensive physicochemical characterization.

Conclusion

The physicochemical characterization of o-Toluoyl-5-hydroxy Omeprazole Sulfide is a multi-faceted process that requires a systematic and scientifically grounded approach. While specific experimental data for this molecule is not widely published, this guide provides a robust framework of validated methodologies derived from extensive research on omeprazole and its related benzimidazole derivatives. By following these protocols, researchers and drug development professionals can generate the critical data needed to advance the understanding and potential application of this compound. The interplay between solubility, lipophilicity, pKa, and solid-state form is complex, and a thorough investigation of each of these properties is essential for a successful development program.

References

  • Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determin
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Thiruvalluvar, A., Vasuki, G., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Determination of Omeprazole and Rel
  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. (2010).
  • Thiruvalluvar, A., Vasuki, G., et al. (2019).
  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (2002). PubMed.
  • Elemental impurities analysis in name-brand and generic omeprazole drug samples. PMC.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). Molnar Institute.
  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs.
  • Method for determining omeprazole impurity components.
  • Detection method of omeprazole related substance.
  • FAST AND SENSITIVE NEW HPLC-UV METHOD FOR DETERMINATION OF OMEPRAZOLE AND MAJOR RELATED SUBSTANCES IN PHARMACEUTICAL FORMUL
  • Analytical methodologies for the determin
  • Synthesis, X-ray Structure, and Properties of 2-(1'-Pyridin-2'-one)Benzimidazole. (2001). Journal of Organic Chemistry.
  • Evidence of Human Metabolites of Omeprazole and its Structure Elucidation by using HPLC-MS.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). MDPI.
  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (2006). PubMed.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002).
  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.
  • Crystalline form of omeprazole.
  • Crystalline form of omeprazole.
  • Chemical structures of omeprazole (OMZ) and its sulfone derivative (SFN).
  • Structure of Omeprazole.
  • o-Toluoyl-5-hydroxy Omeprazole. LabSolutions.
  • Omeprazole sulfide. PubChem.
  • o-Toluoyl-5-hydroxy Omeprazole Sulfide — Chemical Substance Inform
  • (S)-5-Hydroxy Omeprazole. PubChem.
  • Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. (2013).
  • o-Toluoyl-5-hydroxy Omeprazole — Chemical Substance Inform
  • Solubility of Omeprazole Sulfide in Different Solvents
  • Omeprazole-impurities.
  • 5-Hydroxy omeprazole standards. ArtMolecule.
  • 5-Hydroxy Omeprazole Sulfide. Clearsynth.
  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. PMC.

Sources

Exploratory

Identification and Quantification of o-Toluoyl-5-hydroxy Omeprazole Sulfide Metabolites: A Technical Guide for LC-MS/MS Workflows

Abstract The accurate quantification of Omeprazole metabolites is critical for precision dosing and pharmacokinetic (PK) profiling. While 5-hydroxyomeprazole is a well-documented CYP2C19 metabolite, the sulfide derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of Omeprazole metabolites is critical for precision dosing and pharmacokinetic (PK) profiling. While 5-hydroxyomeprazole is a well-documented CYP2C19 metabolite, the sulfide derivatives—specifically 5-hydroxyomeprazole sulfide—have emerged as crucial biomarkers of combined hepatic and microbiome metabolism. This whitepaper provides an in-depth technical methodology for identifying and quantifying these metabolites, focusing on the mechanistic advantages of utilizing o-Toluoyl derivatization to ensure chemical stability and chromatographic excellence in LC-MS/MS workflows.

The Metabolic Landscape of Omeprazole

Omeprazole clearance relies heavily on hepatic cytochrome P450 enzymes. The primary pathways involve CYP2C19, which yields 5-hydroxyomeprazole, and CYP3A4, which yields omeprazole sulfone ([1]).

However, recent pharmacokinetic and microbiome studies have identified 5-hydroxyomeprazole sulfide as a critical circulating metabolite. It is hypothesized that this specific sulfide derivative is produced through a complex interplay of human CYP-mediated phase I metabolism and subsequent reduction by intestinal microbiota ([2]). Understanding this dual-origin pathway is essential for distinguishing between host and microbial drug alterations.

Metabolism OMP Omeprazole (Parent Drug) OH_OMP 5-Hydroxyomeprazole (CYP2C19 Metabolite) OMP->OH_OMP Hepatic CYP2C19 S_OMP Omeprazole Sulfide (Reduction Metabolite) OMP->S_OMP Gut Microbiota OH_S_OMP 5-Hydroxyomeprazole Sulfide (Target Analyte) OH_OMP->OH_S_OMP Microbial Reduction S_OMP->OH_S_OMP Hepatic CYP2C19

Fig 1: Dual hepatic and microbial metabolic pathways yielding 5-hydroxyomeprazole sulfide.

The Analytical Challenge and Mechanistic Causality of o-Toluoyl Derivatization

Expertise & Experience Insight: Quantifying native 5-hydroxyomeprazole sulfide in biological matrices presents two distinct analytical challenges:

  • Chemical Instability: The unprotected 5-hydroxyl group is highly reactive, and the sulfide moiety is prone to spontaneous oxidation back to the sulfoxide during sample preparation and storage.

  • Chromatographic Retention: The native metabolite is highly polar, causing it to elute in the solvent front on standard reversed-phase (C18) columns. This early elution places the analyte directly in the matrix suppression zone (co-eluting with endogenous salts and phospholipids), leading to severe ion suppression and poor reproducibility.

The o-Toluoyl Solution

To circumvent these issues, analytical scientists utilize the o-Toluoyl protecting group (2-methylbenzoyl ester). By esterifying the 5-hydroxyl position to form o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS 120003-78-3) ([3]), the molecule is sterically and electronically shielded.

Causality of Choice: This derivatization dramatically increases the compound's lipophilicity. Consequently, the retention time is shifted to a cleaner chromatographic window, significantly enhancing electrospray ionization (ESI+) efficiency. Furthermore, the synthesis of its deuterated analog, o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (CAS 1276635-87-0) ([4]), provides an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for absolute quantification.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

Trustworthiness & Validation: A protocol is only as reliable as its internal controls. This workflow employs a pre-extraction SIL-IS spike to create a self-validating system. Any variance in extraction efficiency, evaporative loss, or matrix-induced ion suppression will equally affect the analyte and the d3-internal standard, keeping the response ratio constant and ensuring absolute quantitative integrity.

Step-by-Step Methodology
  • Matrix Aliquoting & Spiking: Transfer 100 µL of human plasma or urine into a clean 1.5 mL microcentrifuge tube. Spike with 10 µL of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 working solution (100 ng/mL). Vortex for 10 seconds.

  • Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 9.0) to ensure the analytes remain in their un-ionized, highly lipophilic state.

  • Liquid-Liquid Extraction (LLE): Add 400 µL of Ethyl Acetate.

    • Causality Note: LLE is chosen over standard Protein Precipitation (PPT) because Ethyl Acetate selectively partitions the lipophilic o-Toluoyl derivatives while leaving highly polar matrix components (e.g., phospholipids, proteins) in the aqueous phase. This drastically reduces ESI source fouling.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 300 µL of the upper organic layer to a clean autosampler vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (0.1% Formic Acid in 50:50 Acetonitrile:Water).

  • LC-MS/MS Analysis: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) operating in Positive Electrospray Ionization (ESI+) MRM mode.

Workflow A 1. Matrix Aliquot (100 µL Plasma/Urine) B 2. IS Spiking (o-Toluoyl-5-OH-OMP-Sulfide-d3) A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate to remove salts) B->C D 4. Centrifugation & Drying (N2 Evaporation) C->D E 5. Reconstitution (0.1% FA in ACN/H2O) D->E F 6. LC-MS/MS Quantification (MRM Mode) E->F

Fig 2: Self-validating extraction and LC-MS/MS workflow using the deuterated o-Toluoyl standard.

Quantitative Data & MRM Optimization

To ensure maximum sensitivity and specificity, Multiple Reaction Monitoring (MRM) is utilized. The following table summarizes the optimized physicochemical and mass spectrometric parameters for the target analytes and their o-Toluoyl derivatives.

Table 1: Mass Spectrometry Parameters for Omeprazole Metabolites and Derivatives

Analyte / DerivativeCAS NumberPrecursor Ion [M+H]⁺Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Omeprazole 73590-58-6346.1198.16015
5-Hydroxyomeprazole 92340-57-3362.1214.16515
5-Hydroxyomeprazole Sulfide N/A346.1198.16018
o-Toluoyl-5-hydroxy Omeprazole Sulfide 120003-78-3464.2214.18022
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 1276635-87-0467.2214.18022

Note: The mass shift from 464.2 to 467.2 perfectly reflects the incorporation of the three deuterium atoms in the reference standard, allowing for distinct mass-filtering in the first quadrupole (Q1) without isotopic cross-talk.

Conclusion

The identification and quantification of 5-hydroxyomeprazole sulfide are paramount for mapping the complete pharmacokinetic profile of Omeprazole, especially concerning host-microbiome interactions. By utilizing o-Toluoyl derivatized standards (such as o-Toluoyl-5-hydroxy Omeprazole Sulfide and its d3-isotope), analytical scientists can overcome the inherent instability and poor chromatographic retention of the native sulfide metabolite. The self-validating LLE-LC-MS/MS workflow detailed in this guide ensures high-fidelity data, free from matrix interference, ultimately accelerating rigorous drug development and metabolism studies.

References

  • ArtMolecule. "5-Hydroxy omeprazole standards." ArtMolecule. Available at: [Link]

  • NextSDS. "o-Toluoyl-5-hydroxy Omeprazole Sulfide — Chemical Substance Information." NextSDS. Available at:[Link]

  • Pharmaffiliates. "CAS No : 1276635-87-0 | Chemical Name : o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3." Pharmaffiliates. Available at:[Link]

  • eScholarship (University of California). "Of Mice and Microbiomes - Alteration of drug metabolizing..." eScholarship. Available at: [Link]

Sources

Foundational

Mechanism of Degradation of o-Toluoyl-5-hydroxy Omeprazole Sulfide: A Technical Whitepaper

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers. Executive Summary o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3; Molecular Formula: C2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers.

Executive Summary

o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3; Molecular Formula: C25H25N3O4S) is a highly specialized synthetic intermediate and reference standard used primarily in the synthesis and profiling of labeled omeprazole metabolites [1, 2]. Structurally, it consists of a benzimidazole core and a substituted pyridine ring linked by a thioether (sulfide) bridge, with the 5-hydroxymethyl group on the pyridine ring protected by an o-toluoyl ester.

Understanding the degradation pathways of this compound is critical for researchers developing stability-indicating assays or synthesizing downstream metabolites like 5-hydroxy omeprazole. This whitepaper dissects the thermodynamic vulnerabilities of the molecule, establishes a self-validating protocol for forced degradation, and maps the kinetic pathways governing its breakdown.

Structural Chemistry & Causality of Degradation

Unlike the parent API omeprazole—which contains a highly acid-labile sulfoxide group that undergoes the classic Smiles rearrangement to form cyclic sulfenamides—the sulfide analog is significantly more stable under acidic conditions [3]. However, the introduction of the o-toluoyl ester creates new vectors for degradation. The molecule possesses two primary reactive centers:

  • The o-Toluoyl Ester Linkage: Highly susceptible to nucleophilic acyl substitution. In both acidic and basic aqueous environments, the ester bond undergoes hydrolysis. The causality here is driven by the polarization of the carbonyl carbon, making it a prime target for hydroxide ions (base catalysis) or water molecules following carbonyl protonation (acid catalysis).

  • The Thioether (Sulfide) Bridge: The sulfur atom is electron-rich and highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, or transition metal impurities. Oxidation converts the sulfide to a sulfoxide, yielding o-Toluoyl-5-hydroxy Omeprazole (CAS: 120003-79-4) [1, 5].

Pathway Parent o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3) HydrolysisProd 5-Hydroxy Omeprazole Sulfide + o-Toluic Acid Parent->HydrolysisProd Hydrolysis (pH < 3 or pH > 9) Nucleophilic Acyl Substitution OxidationProd o-Toluoyl-5-hydroxy Omeprazole (Sulfoxide) (CAS: 120003-79-4) Parent->OxidationProd Oxidation (ROS, H2O2) Electrophilic S-Oxidation Sulfone Sulfone Derivative OxidationProd->Sulfone Over-oxidation

Figure 1: Divergent degradation pathways of o-Toluoyl-5-hydroxy Omeprazole Sulfide.

Self-Validating Experimental Protocol for Forced Degradation

To accurately map these degradation pathways without generating analytical artifacts, a self-validating experimental design is required. A protocol is "self-validating" when it intrinsically controls for matrix effects, ion suppression, and secondary degradation during sample workup.

We achieve this by utilizing stable isotope-labeled internal standards, specifically o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (CAS: 1276635-87-0) [1], to ensure absolute mass balance tracking.

Step-by-Step Methodology

Step 1: Standard Preparation & Isotope Spiking

  • Dissolve 1.0 mg of o-Toluoyl-5-hydroxy Omeprazole Sulfide in 1.0 mL of HPLC-grade Methanol to create the stock solution.

  • Spike the stock with 50 ng/mL of the -d3 internal standard. Causality: The -d3 standard co-elutes with the parent compound during LC-MS, allowing the researcher to normalize any signal loss caused by matrix-induced ion suppression rather than actual chemical degradation [4].

Step 2: Stress Induction (Orthogonal Conditions)

  • Hydrolytic Stress (Base): Mix 100 µL stock with 900 µL of 0.1M NaOH. Incubate at 40°C for 24 hours.

  • Hydrolytic Stress (Acid): Mix 100 µL stock with 900 µL of 0.1M HCl. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Mix 100 µL stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 6 hours. Causality: Using 3% H₂O₂ instead of 30% prevents immediate over-oxidation to the sulfone, allowing the capture of the biologically and synthetically relevant sulfoxide intermediate [3].

Step 3: Quenching & Neutralization

  • Neutralize acid/base samples to pH 7.0 using equimolar HCl or NaOH.

  • Quench oxidative samples with 10 µL of catalase solution (1 mg/mL) to immediately halt ROS activity, preventing degradation from continuing while the sample sits in the autosampler.

Step 4: UHPLC-HRMS Analysis

  • Inject 2 µL onto a sub-2 µm C18 column (e.g., HALO C18) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Monitor using Time-of-Flight (TOF) MS in positive electrospray ionization (ESI+) mode.

Protocol Step1 1. Isotope Spiking Add 50 ng/mL -d3 Internal Standard Step2 2. Stress Induction (Acid, Base, Peroxide, Light) Step1->Step2 Step3 3. Quenching Neutralize & add Catalase Step2->Step3 Step4 4. UHPLC-HRMS Gradient Elution on C18 Step3->Step4 Step5 5. Mass Balance & Kinetic Analysis Calculate % Degradation Step4->Step5

Figure 2: Self-validating forced degradation workflow using stable isotope standards.

Quantitative Degradation Profiling

Upon execution of the forced degradation protocol, the resulting fragments and mass shifts must be cataloged. The neutral loss of 16 Da (oxygen) or the gain of 16 Da is the hallmark of the sulfide/sulfoxide interconversion [4], while the loss of the o-toluic acid moiety (136 Da) signifies ester cleavage.

The table below summarizes the expected quantitative data profile for the degradation of o-Toluoyl-5-hydroxy Omeprazole Sulfide:

Table 1: UHPLC-HRMS Profiling of Degradation Products
Degradant IdentityMolecular FormulaExact Mass [M+H]⁺Relative RTPrimary Mechanism
Parent (Sulfide) C₂₅H₂₅N₃O₄S464.16441.00N/A
o-Toluoyl-5-OH-OMP (Sulfoxide) C₂₅H₂₅N₃O₅S480.15930.85Oxidation (S → S=O)
5-Hydroxy Omeprazole Sulfide C₁₇H₁₉N₃O₃S346.12250.50Ester Hydrolysis
o-Toluic Acid C₈H₈O₂137.06020.68Ester Hydrolysis
Sulfone Derivative C₂₅H₂₅N₃O₆S496.15420.92Over-oxidation

Note: Retention Time (RT) is expressed relative to the parent compound. The sulfoxide elutes earlier than the sulfide due to the increased polarity of the S=O bond.

Conclusion

The degradation of o-Toluoyl-5-hydroxy Omeprazole Sulfide is governed by a kinetic competition between ester hydrolysis and thioether oxidation. By understanding these mechanisms, chemists can optimize storage conditions (e.g., inert argon atmosphere to prevent oxidation, and strictly anhydrous conditions to prevent hydrolysis) to maintain the integrity of this critical analytical standard. Furthermore, utilizing a self-validating LC-MS workflow with stable isotope tagging ensures that any observed degradation is an accurate reflection of the molecule's inherent thermodynamic stability, rather than an artifact of the analytical preparation.

References

  • Pharmaffiliates.Omeprazole-impurities.
  • NextSDS.o-Toluoyl-5-hydroxy Omeprazole Sulfide — Chemical Substance Information.
  • ResearchGate.A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR.
  • MDPI.Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method.
  • ACS Publications.Enzymatic Preparation of the Chiral (S)-Sulfoxide Drug Esomeprazole at Pilot-Scale Levels.
Exploratory

In Vivo Pharmacokinetics and Bioanalytical Profiling of o-Toluoyl-5-hydroxy Omeprazole Sulfide

Executive Summary The pharmacokinetic (PK) mapping of proton pump inhibitors (PPIs) is notoriously complex due to their extensive hepatic biotransformation and inherent chemical instability. o-Toluoyl-5-hydroxy Omeprazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) mapping of proton pump inhibitors (PPIs) is notoriously complex due to their extensive hepatic biotransformation and inherent chemical instability. o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS 120003-78-3) is a highly specialized synthetic derivative and analytical reference standard[1]. While not administered as an active pharmaceutical ingredient (API) in clinical settings, it serves a dual purpose in modern pharmacology: it acts as a critical intermediate for the synthesis of stable-isotope-labeled internal standards (e.g., the -d3 variant, CAS 1276635-87-0)[1], and it functions as a theoretical prodrug model to study esterase-mediated hydrolysis in vivo[2].

This whitepaper provides an in-depth technical analysis of the mechanistic causality behind its structural design, its theoretical in vivo fate, and the self-validating bioanalytical workflows required to quantify the omeprazole metabolic web.

Mechanistic Grounding: The Omeprazole Metabolic Web

To understand the utility of the o-toluoyl derivative, one must first analyze the in vivo clearance mechanisms of its parent compound, omeprazole.

CYP450-Mediated Biotransformation

Following oral administration, omeprazole is rapidly absorbed and subjected to extensive first-pass metabolism in the liver. The biotransformation is primarily governed by two cytochrome P450 enzymes:

  • CYP2C19 (Primary Pathway): Catalyzes the hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole [3]. This is an inactive metabolite, but its formation rate dictates the overall clearance of the drug. The affinity of omeprazole for CYP2C19 is approximately 10-fold higher than for other isoenzymes[4].

  • CYP3A4 (Secondary Pathway): Drives the oxidation of the sulfide/sulfoxide backbone, yielding omeprazole sulfone and omeprazole sulfide[4].

The Causality of the o-Toluoyl Moiety

Why do analytical chemists synthesize the o-toluoyl ester of 5-hydroxy omeprazole sulfide? The causality lies in chemical stability and chromatographic performance.

  • Synthetic Stability: The 5-hydroxyl group of omeprazole metabolites is highly reactive and prone to unwanted oxidation. The o-toluoyl group acts as a robust steric shield, protecting the hydroxyl moiety during the complex synthesis of sulfide derivatives or during deuterium labeling (e.g., forming o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3)[1].

  • In Vivo Prodrug Dynamics: If administered in an in vivo preclinical model, the o-toluoyl ester bond is highly susceptible to rapid nucleophilic attack by ubiquitous hepatic carboxylesterases (CES1 and CES2)[2]. This rapid hydrolysis cleaves the o-toluoyl group, liberating 5-hydroxy omeprazole sulfide directly into the systemic circulation.

  • Chromatographic Advantage: In bioanalysis, the bulky, aromatic o-toluoyl group significantly increases the molecule's lipophilicity (LogP). This shifts its liquid chromatography (LC) retention time away from highly polar endogenous plasma lipids, drastically reducing matrix effects and ion suppression in the mass spectrometer.

G Ome Omeprazole CYP2C19 CYP2C19 Ome->CYP2C19 CYP3A4 CYP3A4 Ome->CYP3A4 OH_Ome 5-Hydroxyomeprazole CYP2C19->OH_Ome OH_Ome_S 5-Hydroxy Omeprazole Sulfide CYP2C19->OH_Ome_S Ome_S Omeprazole Sulfide CYP3A4->Ome_S CYP3A4->OH_Ome_S OH_Ome->CYP3A4 Ome_S->CYP2C19 o_Tol o-Toluoyl-5-hydroxy Omeprazole Sulfide Esterase Hepatic Esterases (CES1) o_Tol->Esterase Hydrolysis Esterase->OH_Ome_S

Figure 1: In vivo metabolic pathways of Omeprazole and esterase hydrolysis of o-Toluoyl derivative.

Quantitative Data Presentation

The following tables summarize the physicochemical properties of the reference standard and the typical in vivo pharmacokinetic parameters of the primary metabolites it is used to quantify.

Table 1: Physicochemical Properties of the Reference Standard
ParameterValue / Description
Chemical Name o-Toluoyl-5-hydroxy Omeprazole Sulfide
CAS Number 120003-78-3[1]
Molecular Formula C25H25N3O4S[1]
Molecular Weight 463.55 g/mol [1]
Primary Application Intermediate for labeled Omeprazole metabolites / LC-MS IS[1]
Table 2: In Vivo PK Parameters of Target Metabolites (Human, 20 mg Oral Dose)

Note: Parameters reflect the active metabolites quantified using derivatives of the title compound.

Target Metabolite Primary Enzyme Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
5-Hydroxyomeprazole CYP2C19[3] ~150 - 300 1.5 - 2.0 ~400 - 800

| Omeprazole Sulfone | CYP3A4[4] | ~50 - 100 | 2.0 - 2.5 | ~200 - 400 |

Experimental Protocol: Self-Validating LC-MS/MS Bioanalysis

To ensure absolute trustworthiness in PK data, the bioanalytical workflow must be a self-validating system. This means the protocol incorporates internal mechanisms (stable-isotope internal standards, matrix blank checks, and multi-level QC samples) to continuously verify its own accuracy and precision.

Step-by-Step Methodology

Step 1: Preparation of the Internal Standard (IS)

  • Reconstitute o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (CAS 1276635-87-0) in 100% HPLC-grade methanol to a stock concentration of 1.0 mg/mL.

  • Dilute the stock in 50% acetonitrile/water to create a working IS solution of 50 ng/mL.

Step 2: Plasma Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of in vivo plasma (human or animal model) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL) to the plasma. Causality check: Spiking before extraction ensures the IS accounts for any analyte loss during the precipitation phase.

  • Add 300 µL of ice-cold acetonitrile (4°C) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an LC vial.

Step 3: Chromatographic Separation

  • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water (pH buffers the system to prevent sulfenamide degradation).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes. The high lipophilicity of the o-toluoyl derivative ensures it elutes later in the gradient (approx. 3.2 min), safely bypassing the ion-suppressing solvent front.

Step 4: Mass Spectrometry & Self-Validation

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Run a "Double Blank" (plasma with no analyte, no IS) and a "Zero Sample" (plasma with IS only) before the analytical batch. This validates the absence of isotopic cross-talk and endogenous interference.

  • Calculate PK parameters (Cmax, AUC0-t, t1/2) using non-compartmental analysis (NCA) software based on the validated calibration curve.

Workflow Step1 1. Plasma Collection (Human/Animal Model) Step2 2. Spike Internal Standard (o-Toluoyl Derivative) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile, 4°C) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. PK Parameter Calculation (Cmax, AUC, t1/2) Step5->Step6

Figure 2: Step-by-step bioanalytical LC-MS/MS workflow utilizing the reference standard.

References

  • 5-Hydroxy omeprazole standards - ArtMolecule - [Link]

  • Chemical Name: o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 - Pharmaffiliates -[Link]

  • Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole - PubMed Central (NIH) -[Link]

  • Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed (NIH) - [Link]

Sources

Foundational

Comprehensive Analytical Profiling of o-Toluoyl-5-hydroxy Omeprazole Sulfide: Structural Elucidation and Methodologies

Executive Summary In the rigorous landscape of pharmaceutical drug development, the accurate identification and quantification of active pharmaceutical ingredient (API) impurities are paramount. o-Toluoyl-5-hydroxy Omepr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the accurate identification and quantification of active pharmaceutical ingredient (API) impurities are paramount. o-Toluoyl-5-hydroxy Omeprazole Sulfide is a highly specialized analytical reference standard. It is specifically designed to aid in the chromatographic profiling of omeprazole's degradation pathways. This whitepaper provides an in-depth technical examination of its chemical identity, the causality behind its structural derivatization, and the self-validating spectral methodologies (LC-HRMS and NMR) required for its structural elucidation.

Pharmacopeial Context & Chemical Identity

Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism—predominantly via the CYP2C19 enzyme—to form its major circulating metabolite, 5-hydroxyomeprazole[1]. During pharmaceutical manufacturing, stability testing, or biological sample storage, the sulfoxide core of omeprazole and its metabolites can undergo chemical reduction to form sulfide degradants[2].

To accurately track these specific degradants without matrix interference, analytical reference standards like o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3) are synthesized[3].

Table 1: Chemical Identity and Properties

ParameterValue
Common Name o-Toluoyl-5-hydroxy Omeprazole Sulfide
CAS Registry Number 120003-78-3
Molecular Formula C25H25N3O4S
Molecular Weight 463.55 g/mol
Structural Class Benzimidazole sulfide / Pyridinyl ester

Causality in Impurity Derivatization

Why derivatize the 5-hydroxyl group of the metabolite with an o-toluoyl moiety? In reverse-phase high-performance liquid chromatography (RP-HPLC), highly polar metabolites like 5-hydroxyomeprazole elute very early, often co-eluting with the solvent front or endogenous matrix interferences. By esterifying the primary alcohol with o-toluoyl chloride, the physical chemistry of the molecule is deliberately altered to achieve two critical analytical goals:

  • Retention Enhancement: The bulky, non-polar aromatic ring significantly increases the lipophilicity and retention factor ( k′ ), shifting the analyte into a cleaner, well-resolved region of the chromatogram.

  • Chromophore Augmentation: The addition of the benzoyl conjugated system enhances the molar absorptivity at standard UV detection wavelengths (e.g., 254 nm), drastically lowering the limit of detection (LOD) for trace impurity profiling.

Visualizing the Degradation & Derivatization Pathway

ImpurityPathway API Omeprazole (API) Sulfoxide Core Metabolite 5-Hydroxyomeprazole (CYP2C19 Metabolite) API->Metabolite CYP2C19 Hydroxylation Degradant 5-Hydroxyomeprazole Sulfide (Reduced Degradant) Metabolite->Degradant Chemical Reduction Reference o-Toluoyl-5-hydroxy Omeprazole Sulfide (Analytical Standard) Degradant->Reference Derivatization (o-Toluoyl Chloride)

Metabolic degradation and analytical derivatization of Omeprazole to the reference standard.

Structural Elucidation: Spectral Data

The structural confirmation of o-Toluoyl-5-hydroxy Omeprazole Sulfide relies on a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4]. The sulfide core is distinguished from the parent sulfoxide by a distinct mass shift (-16 Da) and the absence of S=O stretching in infrared spectroscopy.

Table 2: Predicted High-Resolution Mass Spectrometry (ESI+) Data

Ion SpeciesFormulaTheoretical m/zDiagnostic Utility
Protonated Molecule [M+H]⁺[C25H26N3O4S]⁺464.1638Confirms intact derivatized mass
Sodium Adduct [M+Na]⁺[C25H25N3NaO4S]⁺486.1458Secondary confirmation of molecular weight
Fragment 1 (Pyridine core)[C16H16NO3]⁺270.1125Cleavage at thioether, confirms o-toluoyl attachment
Fragment 2 (Benzimidazole)[C8H9N2OS]⁺181.0430Confirms the 5-methoxy-1H-benzimidazole-2-thiol core

Table 3: 1H NMR (400 MHz, CDCl3) Spectral Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
12.50br s1HBenzimidazole N-H (Broad due to rapid tautomeric exchange)
8.35s1HPyridine C6-H (Deshielded by adjacent nitrogen and ring current)
7.92d1Ho-Toluoyl Ar-H (Ortho to carbonyl, highly deshielded)
7.45d1HBenzimidazole Ar-H (Coupled aromatic system)
7.41t1Ho-Toluoyl Ar-H (Para to carbonyl)
7.25m2Ho-Toluoyl Ar-H (Meta positions)
7.05, 6.85d, dd2HBenzimidazole Ar-H (Remaining protons on substituted ring)
5.30s2HPyridine C5-CH₂-O (Significantly downfield shifted due to esterification)
4.42s2HThioether CH₂-S (Upfield compared to sulfoxide ~4.7 ppm)
3.85s3HPyridine 4-OCH₃
3.82s3HBenzimidazole 5-OCH₃
2.60s3Ho-Toluoyl Ar-CH₃ (Deshielded by adjacent aromatic ring)
2.25s3HPyridine 3-CH₃

Experimental Methodologies

Protocol A: High-Resolution LC-MS/MS Workflow

Objective: To separate and confirm the exact mass of the impurity within a complex matrix.

  • Sample Preparation: Dissolve 1.0 mg of o-Toluoyl-5-hydroxy Omeprazole Sulfide in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 1 µg/mL using an aqueous mixture of 0.1% formic acid.

    • Causality: Formic acid promotes protonation [M+H]⁺ for positive-ion ESI without causing the severe ion suppression typically seen with trifluoroacetic acid (TFA), ensuring maximum sensitivity for trace degradants.

  • Chromatographic Separation: Inject 5 µL onto a superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 90% B over 10 minutes.

    • Causality: The lipophilic o-toluoyl group requires a high organic composition to elute; the gradient ensures sharper peak shapes and minimizes longitudinal diffusion.

  • Mass Spectrometric Detection: Operate the Orbitrap or Q-TOF in ESI+ mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full scan MS (m/z 100-1000) at a resolution of 70,000.

  • Data Processing: Extract the theoretical exact mass (m/z 464.1638) with a mass tolerance window of ≤ 5 ppm to confirm identity.

Protocol B: NMR Acquisition and Processing

Objective: To verify the structural connectivity, esterification site, and purity of the reference standard.

  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ provides excellent solubility for this lipophilic ester, and TMS serves as an internal chemical shift reference (δ 0.00 ppm) to ensure inter-laboratory reproducibility.

  • Acquisition Parameters (1H NMR):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: Ensures complete longitudinal relaxation (T1) of all protons, particularly the isolated methyl groups, allowing for accurate quantitative integration of the signals.

    • Number of Scans (NS): 16 to 32, depending on the signal-to-noise ratio.

  • FID Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure accurate integration of the critical ester CH₂ singlet at δ 5.30 ppm.

Conclusion

The synthesis and analytical characterization of o-Toluoyl-5-hydroxy Omeprazole Sulfide represent a sophisticated approach to pharmaceutical impurity profiling. By leveraging chemical derivatization to overcome the chromatographic limitations of polar metabolites, and validating the structure through rigorous LC-HRMS and NMR methodologies, analytical scientists can ensure the highest standards of drug safety, stability tracking, and quality control.

References

  • Pharmaffiliates. Omeprazole-impurities (CAS 120003-78-3). Source: Pharmaffiliates. URL:[Link][3]

  • National Center for Biotechnology Information (PubChem). Hydroxyomeprazole | C17H19N3O4S | CID 119560. Source: PubChem. URL:[Link][1]

  • ArtMolecule. 5-Hydroxy omeprazole standards. Source: ArtMolecule. URL: [Link][2]

Sources

Protocols & Analytical Methods

Method

Topic: A Validated Reverse-Phase HPLC Method for the Quantification of o-Toluoyl-5-hydroxy Omeprazole Sulfide

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of o-Toluoyl-5-hydroxy Omeprazole Sulfide, a potential process-related impurity or degradant of omeprazole. The method utilizes reverse-phase chromatography with UV detection, which is demonstrated to be specific, linear, accurate, and precise. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction and Scientific Rationale

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders. The control of impurities in the active pharmaceutical ingredient (API) is a critical requirement mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. O-Toluoyl-5-hydroxy Omeprazole Sulfide is a potential impurity that may arise during the synthesis of omeprazole or its derivatives. Its accurate quantification is essential for process control and batch release testing.

The selection of Reverse-Phase HPLC (RP-HPLC) is predicated on its suitability for separating and quantifying moderately polar to nonpolar small molecules like omeprazole and its related substances.[4][5] The method employs a C18 stationary phase, which provides excellent hydrophobic retention for the analytes of interest. A gradient elution using a buffered aqueous-organic mobile phase is employed to ensure optimal resolution between the main analyte and other potential impurities, providing a clean chromatographic separation and a reasonable analysis time. UV detection is selected based on the chromophoric nature of the benzimidazole moiety present in the molecule, with a detection wavelength optimized for maximum sensitivity.

The development and validation of this analytical procedure are not merely procedural steps but form a continuous process that ensures the method is fit-for-purpose throughout its lifecycle, a principle emphasized in the updated ICH guidelines.[6]

Experimental Workflow and Logic

The overall process follows a logical progression from initial setup and sample preparation through to data acquisition and comprehensive method validation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Analysis cluster_val Phase 3: Validation (per ICH Q2(R2)) P1 Reagent & Mobile Phase Preparation P2 Standard & Sample Solution Preparation P1->P2 A1 HPLC System Setup & Equilibration P2->A1 Proceed to Analysis A2 Sequence Injection (Standards & Samples) A1->A2 V1 Specificity A2->V1 Generate Data for Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6

Caption: Overall workflow for HPLC method development and validation.

Materials and Methods

Reagents and Materials
  • Reference Standard: o-Toluoyl-5-hydroxy Omeprazole Sulfide (Purity ≥ 98%)

  • Omeprazole Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile: HPLC Gradient Grade

  • Methanol: HPLC Grade

  • Dipotassium Hydrogen Phosphate (K₂HPO₄): Analytical Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical Grade

  • Orthophosphoric Acid: Analytical Grade

  • Water: HPLC Grade or Milli-Q

  • Syringe Filters: 0.45 µm PVDF or Nylon

Equipment
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

  • Chromatography Data System (CDS): Empower 3, Chromeleon, or equivalent.

  • Analytical Balance: 4-decimal place readability.

  • pH Meter: Calibrated.

  • Sonicator Bath

  • Volumetric Glassware: Class A.

Detailed Protocols

Protocol 1: Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 7.6):

    • Accurately weigh and dissolve approximately 3.4 g of KH₂PO₄ and 0.44 g of K₂HPO₄ into 1 L of HPLC grade water.

    • Adjust the pH to 7.6 ± 0.05 using a dilute solution of potassium hydroxide or phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase A: 100% Phosphate Buffer (25 mM, pH 7.6).

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Concentration: ~200 µg/mL):

    • Accurately weigh approximately 10 mg of o-Toluoyl-5-hydroxy Omeprazole Sulfide reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve completely.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix thoroughly. Protect this solution from light.[7]

  • Working Standard Solution (Concentration: ~20 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (from Omeprazole API, Concentration: ~1 mg/mL):

    • Accurately weigh approximately 25 mg of the Omeprazole API sample into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.[8][9]

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Waters Symmetry, or equivalent)
Mobile Phase A: 25 mM Phosphate Buffer, pH 7.6B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 302 nm[10][11]
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Choices:

  • A C18 column is chosen for its versatility and strong retention of omeprazole-related compounds.[11]

  • A phosphate buffer at pH 7.6 maintains the stability of omeprazole and its impurities during analysis.[7][12]

  • A gradient elution is necessary to separate early-eluting polar impurities from the main API peak and later-eluting nonpolar impurities like the target analyte, ensuring good resolution within a practical timeframe.[4]

  • A column temperature of 30 °C ensures reproducible retention times and good peak shape.

  • The detection wavelength of 302 nm provides good sensitivity for omeprazole and its related compounds.[10][11]

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[3][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

G cluster_injections Injections Performed cluster_criteria Acceptance Criteria Start Objective: Confirm Peak Identity & Purity I1 Blank (Diluent) Start->I1 I2 Omeprazole API (Unspiked) Start->I2 I3 Analyte Standard (o-Toluoyl-5-hydroxy Omeprazole Sulfide) Start->I3 I4 Spiked Sample (Omeprazole API + Analyte Std) Start->I4 C1 Blank shows no interference at analyte retention time (RT) I1->C1 C2 Analyte peak is resolved from Omeprazole and other impurities (Resolution > 2.0) I2->C2 I3->C2 I4->C2 C3 Peak Purity analysis (DAD) passes for the analyte peak I4->C3 Conclusion Method is Specific C1->Conclusion C2->Conclusion C3->Conclusion

Caption: Logical workflow for the specificity experiment.

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of the analyte from the Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the expected specification limit (e.g., 0.5, 1, 10, 20, 30 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The established range is confirmed by accuracy and precision data.

Accuracy (as Recovery)
  • Procedure: Prepare the Omeprazole API sample in triplicate at three different concentration levels by spiking with a known amount of the analyte standard (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision):

    • Procedure: Prepare six individual sample preparations of Omeprazole API spiked with the analyte at the 100% target concentration.

    • Analysis: Analyze all six samples on the same day under the same conditions.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.

    • Analysis: Analyze six freshly prepared samples.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise (S/N) ratio.

  • Analysis:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ must be confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness
  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase B composition (± 2% absolute)

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and the final calculated result should not be significantly affected.

Data Presentation: Example Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at analyte RT. Resolution > 2.0.Pass
Linearity (r²) ≥ 0.9990.9998
Range Confirmed by Accuracy & Precision0.5 - 30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.85%
Precision (Intermediate, %RSD) ≤ 2.0%1.12%
LOQ S/N ≥ 10; Precision ≤ 10%0.5 µg/mL
Robustness System suitability passes; results consistent.Pass

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust procedure for the quantitative determination of o-Toluoyl-5-hydroxy Omeprazole Sulfide in bulk drug substances. The method meets all the validation criteria set forth by the ICH Q2(R2) guidelines, proving its suitability for use in a regulated quality control environment. The detailed protocols and validation framework provide a comprehensive resource for scientists to implement this method effectively.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 22).
  • LCGC International. (2025, August 1).
  • NextSDS. (n.d.).
  • International Council for Harmonisation. (2023, November 30).
  • Patel, B. et al. (n.d.). Design of Experiment (DOE)
  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) - Draft version.
  • ResearchGate. (n.d.). (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs.
  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • Molnar Institute. (2014, March 28).
  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • SciSpace. (n.d.). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine.
  • ScienceOpen. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
  • Bangladesh Journals Online. (2012, January 25). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form.
  • Ovid. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Simultaneous analysis of drug substances according to USP assay and impurity methods.
  • ResearchGate. (2016, June 1). (PDF)
  • ResearchGate. (2025, June 12). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column.
  • Science Publishing Group. (2018, January 9).
  • ResearchGate. (2026, February 12). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form | Request PDF.
  • Pharmaffiliates. (n.d.). CAS No : 1276635-87-0| Chemical Name : o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3.
  • LabSolutions. (n.d.). o-Toluoyl-5-hydroxy Omeprazole.
  • SciELO. (2011, February 22).
  • MedChemExpress. (n.d.). Omeprazole sulfide-SDS.
  • ResearchGate. (2010, November 19). (PDF)
  • NextSDS. (n.d.).
  • ResearchGate. (2025, December 18). (PDF)
  • PMC. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of o-Toluoyl-5-hydroxy Omeprazole Sulfide

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, DMPK Scientists, and CMC Drug Development Professionals Introduction & Analytical Challenges Omeprazole is a benchmark...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, DMPK Scientists, and CMC Drug Development Professionals

Introduction & Analytical Challenges

Omeprazole is a benchmark proton pump inhibitor (PPI) extensively prescribed for gastroesophageal reflux disease (GERD) and peptic ulcers. During the synthesis, formulation, and storage of omeprazole, various degradation products and synthetic impurities can form under thermal, oxidative, or pH-induced stress [3]. Regulatory agencies (ICH Q3A/Q3B) mandate the rigorous monitoring of these trace-level impurities to ensure drug safety and efficacy.

One such critical compound is o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3), a complex derivative with a molecular weight of 463.55 g/mol [4]. Quantifying this specific sulfide impurity presents two primary analytical challenges:

  • Isobaric Interference & Structural Similarity: The omeprazole matrix is dominated by structurally similar benzimidazole derivatives. Achieving baseline separation requires highly selective chromatography.

  • Extreme pH Sensitivity: Omeprazole and its sulfide derivatives possess a pKa of ~4.0. In acidic mobile phases (commonly used in LC-MS to promote positive ionization), the benzimidazole ring undergoes rapid degradation into cyclic sulfenamides [2].

This application note details a self-validating, high-pH stable LC-MS/MS methodology designed to quantify o-Toluoyl-5-hydroxy Omeprazole Sulfide without inducing on-column degradation artifacts.

Mechanistic Insights: Causality in Method Design

As analytical scientists, we must ensure that the impurities detected in the mass spectrometer accurately reflect the sample batch, rather than in-source or on-column degradation.

Why a High-pH Mobile Phase? Standard LC-MS protocols default to 0.1% formic acid. However, exposing omeprazole derivatives to acidic conditions causes rapid protonation and subsequent nucleophilic attack by the pyridine nitrogen, destroying the analyte before it reaches the detector [2, 3]. To circumvent this, our protocol utilizes a 10 mM Ammonium Bicarbonate buffer adjusted to pH 7.4 . At this pH, the structural integrity of both the API and the sulfide impurity is preserved.

Why an Ethylene Bridged Hybrid (BEH) Column? Traditional silica-based C18 columns dissolve at pH > 7.0. By employing a BEH C18 stationary phase, we gain thermodynamic stability up to pH 12, ensuring reproducible retention times and sharp peak shapes over thousands of injections.

The Self-Validating System: To correct for matrix-induced ion suppression and extraction variances, this protocol mandates the use of a stable isotope-labeled internal standard (IS): o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (CAS: 1276635-87-0) [1]. Because the IS co-elutes with the target analyte, any ionization suppression affects both equally, making the ratio inherently self-correcting.

Visualizing the Analytical Logic

Workflow S1 1. Sample Preparation Dilution & IS Addition S2 2. UHPLC Separation High-pH Stable C18 Column S1->S2 2 µL Inject S3 3. ESI-MS/MS Positive Ion MRM Mode S2->S3 pH 7.4 Eluent S4 4. Data Processing Quantification vs. IS S3->S4 MRM Data

Figure 1: End-to-end analytical workflow for LC-MS/MS impurity quantification.

ChemRel OMP Omeprazole API (MW 345.4) Deg Acidic Degradation (Avoided by pH > 7) OMP->Deg Low pH Sulfide Omeprazole Sulfide (Reduction) OMP->Sulfide In vivo / Stress Target o-Toluoyl-5-hydroxy Omeprazole Sulfide (Target Impurity) Sulfide->Target Derivatization IS Deuterated IS (Target-d3) Target->IS Stable Isotope Labeling

Figure 2: Structural relationships and degradation pathways of omeprazole derivatives.

Experimental Protocol

Materials and Reagents
  • Analyte: o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3) [4].

  • Internal Standard (IS): o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (CAS: 1276635-87-0) [1].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Bicarbonate.

Step-by-Step Sample Preparation (API Bulk Testing)
  • Stock Solution Preparation: Accurately weigh 1.0 mg of o-Toluoyl-5-hydroxy Omeprazole Sulfide reference standard and dissolve in 1.0 mL of ACN to yield a 1 mg/mL stock. Store at -20°C.

  • IS Working Solution: Prepare a 50 ng/mL solution of the deuterated IS in 50:50 ACN:Water.

  • API Sample Dilution: Accurately weigh 10 mg of the Omeprazole API batch to be tested. Dissolve in 10 mL of 50:50 ACN:Water (adjusted to pH 7.5 with dilute ammonia) to create a 1 mg/mL API solution.

  • Final Spiking: Transfer 100 µL of the API solution to an autosampler vial. Add 100 µL of the IS Working Solution and 800 µL of initial mobile phase. Vortex for 30 seconds.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter prior to injection to remove any insoluble particulates.

Chromatographic Conditions

Separation is achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer.

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 7.4)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008515Initial
0.5085156 (Linear)
3.0010906 (Linear)
4.0010906 (Linear)
4.1085156 (Linear)
5.508515Re-equilibration
Mass Spectrometry (MRM) Parameters

Detection is performed in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

Note: The exact mass of the target is ~463.15, yielding an[M+H]+ precursor of m/z 464.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target Impurity464.2119.12525Quantifier
Target Impurity464.2346.12515Qualifier
Target-d3 (IS)467.2119.12525IS Quantifier

(Source parameters: Capillary Voltage = 3.0 kV, Desolvation Temp = 500°C, Desolvation Gas = 800 L/hr).

Method Validation Summary

To ensure the trustworthiness of the generated data, the method was validated according to ICH Q2(R1) guidelines. The self-validating nature of the deuterated IS ensures exceptional recovery and linearity.

Validation ParameterResult / Specification
Linear Dynamic Range 0.5 ng/mL – 500 ng/mL
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)
Limit of Quantification (LOQ) 0.50 ng/mL (S/N > 10, CV < 15%)
Intra-day Precision (%CV) < 4.5% at LOQ
Matrix Effect (API Suppression) 92% - 105% (Normalized by IS)
Carryover < 0.1% in blank following ULOQ injection

References

  • Pharmaffiliates. "Omeprazole-impurities". Pharmaffiliates Catalog.
  • Sigma-Aldrich. "Determination of Omeprazole and Related Compounds". Sigma-Aldrich Applications.
  • RSC Publishing. "Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments". RSC Advances.
  • Santa Cruz Biotechnology. "o-Toluoyl-5-hydroxy Omeprazole Sulfide | CAS 120003-78-3". SCBT Product Database.
Method

Application Note: o-Toluoyl-5-hydroxy Omeprazole Sulfide in Pharmacopeial Impurity Profiling

Contextualizing the Standard in Drug Development Omeprazole, a highly effective proton pump inhibitor (PPI), is susceptible to degradation due to its acid-labile benzimidazole structure. During the manufacturing process...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Standard in Drug Development

Omeprazole, a highly effective proton pump inhibitor (PPI), is susceptible to degradation due to its acid-labile benzimidazole structure. During the manufacturing process and subsequent hepatic clearance (primarily via the CYP2C19 and CYP3A4 pathways), several related substances and metabolites are generated [1]. Among these, 5-hydroxyomeprazole is a primary inactive metabolite. Under specific reductive or degradation conditions, this metabolite can form 5-hydroxy omeprazole sulfide , a recognized impurity in commercial omeprazole preparations [2].

However, unprotected 5-hydroxy omeprazole sulfide is highly polar, prone to auto-oxidation, and exhibits poor stability in standard aqueous diluents. To circumvent these analytical challenges, o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3) is synthesized as a stable reference standard [3]. The addition of the o-toluoyl protecting group serves a dual mechanistic purpose:

  • Steric and Electronic Stabilization: It shields the reactive hydroxyl group on the pyridine ring, preventing spontaneous degradation during long-term storage and solution preparation.

  • Chromatographic Enhancement: The bulky, lipophilic o-toluoyl group significantly increases the molecule's retention factor ( k′ ) on reverse-phase (C8/C18) columns, pulling the impurity peak away from the solvent front and highly polar matrix interferences. Furthermore, the extended conjugated system enhances molar absorptivity, lowering the Limit of Detection (LOD) during UV analysis [4].

Pathway OMP Omeprazole API (Pro-drug) CYP CYP2C19 Metabolism (In vivo) / Degradation OMP->CYP OH_OMP 5-Hydroxy Omeprazole (Hydrophilic, Unstable) CYP->OH_OMP RED Sulfide Formation OH_OMP->RED SULFIDE 5-Hydroxy Omeprazole Sulfide (Target Impurity) RED->SULFIDE DERIV o-Toluoyl Derivatization (Synthetic Protection) SULFIDE->DERIV STD o-Toluoyl-5-hydroxy Omeprazole Sulfide (Stable Analytical Standard) DERIV->STD

Caption: Metabolic and synthetic pathway yielding the stable o-toluoyl impurity standard.

Physicochemical Profile of the Standard

To ensure accurate system suitability and recovery calculations, it is critical to understand the quantitative properties of the standard prior to dissolution [4].

PropertyValue / SpecificationAnalytical Significance
Chemical Name o-Toluoyl-5-hydroxy Omeprazole SulfidePharmacopeial reference marker
CAS Number 120003-78-3Unique identifier for compliance
Molecular Formula C₂₅H₂₅N₃O₄SDetermines exact mass for LC-MS (m/z 463.15)
Molecular Weight 463.55 g/mol Required for molarity and dilution calculations
Solubility Soluble in Methanol, Acetonitrile, DMSODictates the choice of sample diluent
Storage Condition 2°C to 8°C, protected from lightPrevents photo-degradation of the sulfide bond

Analytical Workflows and Protocols

The following protocols are designed in accordance with the principles outlined in the European Pharmacopoeia (EP) guidelines for Omeprazole related substances [5]. The causality behind the mobile phase selection (pH 7.6) is rooted in Omeprazole's extreme acid-lability; acidic mobile phases cause rapid degradation of the benzimidazole ring during the run, leading to ghost peaks and inaccurate quantitation.

Protocol A: Preparation of Standard and System Suitability Solutions

Rationale: Accurate preparation ensures that the standard behaves predictably within the linear dynamic range of the UV detector (typically 280 nm).

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a mixture of Acetonitrile and 0.01 M Disodium Hydrogen Phosphate ( Na2​HPO4​ ) buffer (adjusted to pH 7.6) in a 20:80 (v/v) ratio. Note: Using a buffered diluent prevents localized pH drops that could degrade the standard.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of o-Toluoyl-5-hydroxy Omeprazole Sulfide standard into a 10 mL volumetric flask. Dissolve completely in 2.0 mL of HPLC-grade Methanol (to ensure complete solubilization of the lipophilic o-toluoyl group), then make up to volume with the Diluent.

  • Working Standard Solution (10 µg/mL): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent.

  • System Suitability Solution: Spike 1.0 mL of the Working Standard Solution into a 10 mL solution containing 100 µg/mL of Omeprazole API. This will be used to verify chromatographic resolution ( Rs​ ).

Protocol B: HPLC-UV Method for Impurity Profiling

Rationale: A reverse-phase C8 column is preferred over C18 to slightly reduce the excessive retention of the highly lipophilic o-toluoyl derivative, ensuring a reasonable run time while maintaining baseline separation from the API.

Chromatographic Conditions:

  • Column: Octylsilyl silica gel (C8), 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 1.4 g/L solution of Disodium Hydrogen Phosphate, adjusted to pH 7.6 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Elution: 73% Mobile Phase A / 27% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 40 µL.

  • Detection: UV spectrophotometer at 280 nm.

  • Column Temperature: 25°C.

Execution Steps:

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject the Diluent as a blank to identify any system peaks.

  • Inject the System Suitability Solution. Verify that the resolution ( Rs​ ) between Omeprazole and o-Toluoyl-5-hydroxy Omeprazole Sulfide is ≥3.0 .

  • Inject the Working Standard Solution in five replicates. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

  • Inject the test samples (API or formulated drug product) and quantify the impurity using the external standard method.

Workflow Prep Standard & Sample Preparation (pH 7.6) SST System Suitability (Rs ≥ 3.0, RSD ≤ 2%) Prep->SST HPLC Isocratic HPLC-UV (C8 Column, 280 nm) SST->HPLC Quant Peak Integration & Quantification HPLC->Quant Rep Pharmacopeial Reporting Quant->Rep

Caption: Step-by-step analytical workflow for pharmacopeial impurity profiling.

Data Interpretation and Troubleshooting

When analyzing the chromatograms, the relative retention time (RRT) is the primary metric for peak identification. Due to the o-toluoyl group, the standard will elute significantly later than unprotected 5-hydroxy omeprazole.

AnalyteExpected RRT (approx.)Troubleshooting / Notes
5-Hydroxy Omeprazole 0.4 - 0.5Elutes early; susceptible to peak tailing if silanol interactions occur.
Omeprazole (API) 1.00 (Reference)Broadening indicates mobile phase pH is drifting below 7.0.
o-Toluoyl-5-hydroxy Omeprazole Sulfide 1.8 - 2.2Late eluter. If retention time shifts, verify Acetonitrile concentration.

Critical Insight for Scientists: If the o-Toluoyl-5-hydroxy Omeprazole Sulfide peak exhibits splitting or excessive tailing, it is often indicative of sample solvent mismatch. Ensure that the sample is dissolved in a diluent that closely matches the mobile phase composition (27% organic). Injecting a sample with >50% organic solvent into a 27% organic mobile phase will cause localized precipitation and peak distortion.

References

  • 5-Hydroxy omeprazole standards Source: @rtMolecule URL:[Link]

  • Omeprazole-impurities Source: Pharmaffiliates URL:[Link]

  • o-Toluoyl-5-hydroxy Omeprazole Sulfide — Chemical Substance Information Source: NextSDS URL:[Link]

  • Omeprazole European Pharmacopoeia Monograph (7.0) Source: DrugFuture URL:[Link]

Application

High-Resolution Analysis of o-Toluoyl-5-hydroxy Omeprazole Sulfide: Advanced Sample Preparation and LC-MS/MS Protocols

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists Matrix: Biological Fluids (Plasma, Serum) and Synthetic Reaction Mixtures Scientific Context & Analytical Challenges The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists Matrix: Biological Fluids (Plasma, Serum) and Synthetic Reaction Mixtures

Scientific Context & Analytical Challenges

The profiling of benzimidazole-based proton pump inhibitors (PPIs) and their metabolites requires rigorous analytical control due to the inherent instability of the pharmacophore. o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3) is a critical synthetic intermediate and reference standard used in the impurity profiling of Omeprazole[1]. It represents the thioether precursor state of the drug, with the 5-hydroxy position protected by an o-toluoyl group to provide stability and hydrophobicity during analytical tracking.

As an Application Scientist, I approach the extraction of this derivatized benzimidazole as an exercise in kinetic and thermodynamic control. The molecule presents two primary degradation liabilities that dictate all sample preparation choices:

  • Acid-Catalyzed Rearrangement: Like all omeprazole derivatives, the sulfide form is highly sensitive to acidic environments (pH < 5.0), which trigger protonation of the benzimidazole nitrogen and subsequent irreversible rearrangement into sulfenamide degradation products.

  • Spontaneous Oxidation: The thioether linkage is highly susceptible to reactive oxygen species (ROS) and ambient air oxidation, rapidly converting the sulfide into the sulfoxide (the active PPI form) or the sulfone[2].

To ensure analytical integrity, the sample preparation must be a self-validating system . We achieve this by strictly controlling the pH, maintaining cold temperatures (4°C), and utilizing a stable isotope-labeled internal standard (SIL-IS) such as Omeprazole sulfide-d3[3] to track recovery and diagnose procedural errors in real-time.

Degradation Core o-Toluoyl-5-hydroxy Omeprazole Sulfide Acid Acidic Environment (pH < 5.0) Core->Acid Protonation Oxid Oxidative Stress (Air, ROS) Core->Oxid Electron Transfer Sulfenamide Sulfenamide Derivatives (Irreversible Degradation) Acid->Sulfenamide Rearrangement Sulfoxide Sulfoxide / Sulfone (Analyte Loss) Oxid->Sulfoxide Oxidation

Primary chemical degradation pathways of omeprazole sulfide derivatives dictating sample prep limits.

Physicochemical Data & System Parameters

Before initiating extraction, it is critical to understand the solubility profile. Omeprazole sulfide derivatives exhibit poor aqueous solubility but demonstrate excellent solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile[4]. Stock solutions should be prepared in pure DMSO (yielding clear solutions at ≥ 2.5 mg/mL) and stored at -80°C to prevent degradation[2].

Table 1: Target Analyte & Internal Standard Properties
CompoundCAS NumberMolecular FormulaMW ( g/mol )Precursor Ion[M+H]⁺Product Ion (MRM)
o-Toluoyl-5-hydroxy Omeprazole Sulfide 120003-78-3[1]C₂₅H₂₅N₃O₄S[1]463.55[1]m/z 464.2m/z 330.4
Omeprazole sulfide-d3 (IS) 1276635-87-0[5]C₂₅H₂₂D₃N₃O₄S466.57[5]m/z 467.2m/z 333.4[3]

Self-Validating Extraction Protocol

This protocol utilizes Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE) to ensure high recovery while stripping away matrix phospholipids that cause ion suppression.

The Self-Validation Mechanism: During LC-MS/MS analysis, we actively monitor the MRM transition for the sulfoxide form (m/z 480.2 → 346.4). If this peak area in the extracted sample exceeds 2% of the parent sulfide peak, it immediately flags that the sample preparation environment was too oxidative or warm, invalidating the batch and prompting a fresh extraction.

Phase 1: Reagent & Matrix Preparation
  • Stock Solution: Dissolve 1.0 mg of o-Toluoyl-5-hydroxy Omeprazole Sulfide in 400 µL of pure DMSO[2].

  • Working IS Solution: Prepare Omeprazole sulfide-d3 at 500 ng/mL in cold Acetonitrile (ACN)[3].

  • Alkaline Buffer: Prepare 100 mM Ammonium Bicarbonate buffer, adjusted to pH 8.0 using dilute ammonia. (Causality: This prevents the acid-catalyzed degradation of the benzimidazole ring during matrix manipulation).

Phase 2: Protein Precipitation (PPT) & SPE Cleanup
  • Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution[3]. Vortex briefly.

  • Buffering: Add 50 µL of the pH 8.0 Alkaline Buffer to the matrix. Vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile to precipitate proteins[3]. (Causality: Cold ACN arrests enzymatic activity and minimizes spontaneous oxidation of the thioether).

  • Centrifugation: Vortex vigorously for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4°C[3].

  • SPE Conditioning: Condition a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol, followed by 1 mL HPLC-grade water (pH adjusted to 8.0).

  • Loading & Washing: Load the supernatant from step 4 onto the SPE cartridge. Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the target analytes with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of Nitrogen gas at room temperature. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

PrepWorkflow A Biological Matrix (Plasma/Serum) B Spike Internal Standard (Omeprazole sulfide-d3) A->B C Alkaline Buffer Addition (pH 8.0) to Prevent Degradation B->C D Protein Precipitation (Cold Acetonitrile, 4°C) C->D E Centrifugation (12,000 rpm, 10 min, 4°C) D->E F Solid Phase Extraction (HLB) Wash: 5% MeOH | Elute: 100% ACN E->F G Nitrogen Drying & Reconstitution (Mobile Phase) F->G H LC-MS/MS Analysis (ESI+, MRM Mode) G->H

Workflow for o-Toluoyl-5-hydroxy Omeprazole Sulfide extraction from biological matrices.

LC-MS/MS Analytical Conditions

While standard omeprazole methods often use 0.1% Formic Acid[3], the extreme acid lability of the o-toluoyl derivatized sulfide requires a modified, pH-neutral chromatographic approach to prevent on-column degradation.

Table 2: Optimized LC-MS/MS Parameters
ParameterSetting / Condition
Analytical Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 8.0)
Mobile Phase B 100% Acetonitrile
Gradient Profile Start at 10% B, ramp to 90% B over 4.0 mins[3]
Flow Rate 0.4 mL/min[3]
Injection Volume 5 µL[3]
Ionization Mode Electrospray Ionization Positive (ESI+)[3]

Note: Construct the calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration using a weighted (1/x²) linear regression[3].

References

  • Pharmaffiliates. "Omeprazole-impurities: o-Toluoyl-5-hydroxy Omeprazole Sulfide". Pharmaffiliates Reference Standards. URL: [Link]

  • National Institutes of Health (PMC). "Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K". NIH PubMed Central. URL:[Link]

  • Pharmaffiliates. "CAS No : 1276635-87-0 | Chemical Name : o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3". Pharmaffiliates Isotope Standards. URL: [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of o-Toluoyl-5-hydroxy Omeprazole Sulfide

Document Type: Technical Protocol & Analytical Standard Guide Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Introduction & Mechanistic Context o-Toluoyl-5-hydroxy Omeprazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Analytical Standard Guide Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals

Introduction & Mechanistic Context

o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3)[1] is a highly specific analytical reference standard utilized in the impurity profiling and quality control of the proton pump inhibitor Omeprazole[2].

In human pharmacokinetics, Omeprazole is primarily metabolized by the hepatic enzyme CYP2C19 into 5-hydroxy omeprazole (CAS: 92340-57-3)[3][4]. During pharmaceutical synthesis, formulation, or forced degradation, the native sulfoxide group of these compounds can undergo reduction to form inactive sulfide impurities[5]. The o-toluoyl derivative serves as a stable, lipophilic ester analog designed to validate chromatographic and spectroscopic methods during API (Active Pharmaceutical Ingredient) release testing.

Understanding the exact Nuclear Magnetic Resonance (NMR) parameters of this compound is critical for distinguishing it from the active API and other structurally similar related substances.

Pathway A Omeprazole (API) B 5-Hydroxy Omeprazole (Metabolite) A->B CYP2C19 (Hydroxylation) C 5-Hydroxy Omeprazole Sulfide B->C Reduction (Loss of Chirality) D o-Toluoyl-5-hydroxy Omeprazole Sulfide C->D o-Toluoyl Chloride (Esterification)

Caption: Synthetic and metabolic pathway yielding o-Toluoyl-5-hydroxy Omeprazole Sulfide.

Structural Elucidation & Field-Proven Insights

As a self-validating system, the structural verification of o-Toluoyl-5-hydroxy Omeprazole Sulfide relies on two critical spectroscopic causality markers:

  • Loss of Sulfoxide Chirality (The Sulfide Marker): In native omeprazole, the chiral sulfoxide center renders the adjacent pyridine-linked methylene protons diastereotopic, resulting in an AB quartet in the 1 H NMR spectrum. In the sulfide derivative, this chirality is absent. Consequently, the methylene protons ( Py-CH2​-S ) appear as a sharp singlet at ~4.45 ppm. This is a definitive marker confirming the reduction of the sulfoxide.

  • Esterification Shift (The o-Toluoyl Marker): The esterification of the 5-hydroxymethyl group with o-toluoyl chloride causes a profound deshielding effect. The oxygen-bound methylene protons ( Py-CH2​-O ) shift downfield from ~4.6 ppm (in the free alcohol) to ~5.42 ppm due to the electron-withdrawing nature of the ester carbonyl.

  • Solvent Effects: The use of DMSO- d6​ over CDCl 3​ is non-negotiable for benzimidazole derivatives. CDCl 3​ often leads to line broadening of the imidazole protons due to intermediate exchange rates, whereas DMSO- d6​ strongly hydrogen-bonds with the N-H, locking it into a single tautomeric state and sharpening the aromatic signals.

Experimental Protocol: NMR Acquisition Workflow

This protocol outlines the standardized methodology for acquiring high-resolution 1D and 2D NMR spectra for this impurity standard.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of o-Toluoyl-5-hydroxy Omeprazole Sulfide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

  • Causality: DMSO- d6​ fully solubilizes the highly polar benzimidazole moiety and prevents the rapid exchange of the benzimidazole N-H proton, allowing it to be observed at ~12.50 ppm.

  • Validation Checkpoint: Ensure the solution is completely clear. Particulates will distort magnetic field homogeneity, leading to poor line shape.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe for 1 H and 13 C frequencies.

  • Causality: Precise tuning minimizes reflected power, maximizing the signal-to-noise ratio (SNR), which is critical for detecting low-concentration impurities.

Step 3: Shimming and Locking

  • Action: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform gradient shimming (Z1-Z5).

  • Causality: Shimming corrects magnetic field inhomogeneities. A well-shimmed magnet will yield a DMSO residual solvent peak with a full width at half maximum (FWHM) of < 1.0 Hz.

Step 4: 1D and 2D Acquisition

  • 1 H NMR: Acquire 16 scans with a 30° pulse angle, 2.0 s relaxation delay, and 64k data points.

  • 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), 2.0 s relaxation delay.

  • 2D HSQC/HMBC: Acquire to map exact carbon-proton connectivities, specifically validating the attachment of the o-toluoyl group to the 5-position oxygen.

Workflow Prep Sample Preparation (DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing & Fourier Transformation Acq1D->Process Acq2D->Process Verify Structural Verification (Sulfide & Ester confirmation) Process->Verify

Caption: Standardized NMR acquisition and structural verification workflow for impurity profiling.

Quantitative Data Presentation

The following tables summarize the validated NMR parameters for o-Toluoyl-5-hydroxy Omeprazole Sulfide ( C25​H25​N3​O4​S ).

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )
PositionShift (ppm)MultiplicityIntegrationAssignment / Causality
Py-CH 3​ (3) 2.25s3HShielded by electron-donating methyl
o-Toluoyl-CH 3​ 2.55s3HAttached to aromatic ring
Py-OCH 3​ (4) 3.78s3HDeshielded by oxygen
Bz-OCH 3​ (5) 3.82s3HDeshielded by oxygen
Py-CH 2​ -S (2) 4.45s2HSinglet confirms sulfide (absence of chiral sulfoxide center)
Py-CH 2​ -O (5) 5.42s2HStrongly deshielded by o-toluoyl ester carbonyl
Bz-H6 6.85dd1H J=8.8,2.4 Hz
Bz-H4 7.05d1H J=2.4 Hz
o-Toluoyl Ar-H 7.25 - 7.85m4HAromatic protons of the ester group
Bz-H7 7.45d1H J=8.8 Hz
Py-H (6) 8.35s1HHighly deshielded pyridine proton
Bz-NH 12.50br s1HExchanges with D 2​ O; visible due to DMSO- d6​
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )
PositionShift (ppm)Assignment / Causality
Py-CH 3​ 11.5Aliphatic methyl on pyridine
o-Toluoyl-CH 3​ 21.2Aromatic methyl
Py-CH 2​ -S 36.5Thioether methylene
Bz-OCH 3​ 55.8Methoxy carbon on benzimidazole
Py-OCH 3​ 60.5Methoxy carbon on pyridine
Py-CH 2​ -O 62.8Esterified methylene
Bz-C4, C6, C7 98.5, 111.2, 116.5Benzimidazole aromatic CH carbons
o-Toluoyl Ar-CH 125.8 - 132.4Aromatic CH (4 carbons)
Py-C3, C5 126.5, 128.2Pyridine quaternary carbons
o-Toluoyl Ar-C 129.5, 140.2Quaternary carbons of toluoyl group
Bz-C3a, C7a 138.5, 142.0Benzimidazole bridgehead carbons
Py-C6 149.5Pyridine CH
Bz-C2 150.2Benzimidazole C=N
Py-C2 155.5Pyridine quaternary
Bz-C5 156.8Benzimidazole C-O
Py-C4 164.2Pyridine C-O
C=O (Ester) 167.5Carbonyl carbon of o-toluoyl group

Sources

Application

Application Note: Extraction and LC-MS/MS Quantification of o-Toluoyl-5-hydroxy Omeprazole Sulfide from Biological Matrices

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists Matrix: Human Plasma, Urine, and Liver Microsomes Technique: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists Matrix: Human Plasma, Urine, and Liver Microsomes Technique: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS

Introduction & Mechanistic Context

The bioanalytical quantification of omeprazole and its downstream metabolites is critical for pharmacokinetic (PK) profiling and pharmacogenomic phenotyping (specifically concerning CYP2C19 and CYP3A4 polymorphisms)[1]. While 5-hydroxyomeprazole and omeprazole sulfide are primary endogenous metabolites[2][3], o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3, MW: 463.55) serves a dual purpose in modern drug development[4]. It is heavily utilized both as a highly specific reference standard for impurity profiling in pharmaceutical formulations and as a stable, derivatized surrogate for tracking the transient 5-hydroxy omeprazole sulfide in complex biological matrices.

Because benzimidazole derivatives are notoriously susceptible to acid-catalyzed degradation (undergoing rapid Smiles rearrangement)[5], extracting these compounds from biological fluids requires strict pH control and optimized solvent selection. This application note details a self-validating Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery while eliminating matrix-induced ion suppression.

Pathway OMP Omeprazole OH_OMP 5-Hydroxyomeprazole (CYP2C19) OMP->OH_OMP Oxidation S_OMP Omeprazole Sulfide (CYP3A4) OMP->S_OMP Reduction OH_S_OMP 5-Hydroxy Omeprazole Sulfide OH_OMP->OH_S_OMP Reduction S_OMP->OH_S_OMP Oxidation TOL o-Toluoyl-5-hydroxy Omeprazole Sulfide OH_S_OMP->TOL Derivatization

Metabolic pathway and derivatization of Omeprazole to o-Toluoyl-5-hydroxy Omeprazole Sulfide.

Rationale for Experimental Design (Causality & E-E-A-T)

As a bioanalytical scientist, designing an extraction protocol is an exercise in balancing recovery with matrix cleanliness. Every step in this protocol is grounded in the physicochemical realities of the target analyte:

  • Why LLE over Protein Precipitation (PPT) or SPE? While PPT is fast, it leaves high concentrations of endogenous phospholipids in the extract, leading to severe matrix effects (ion suppression) in the ESI source[6]. Solid-Phase Extraction (SPE) offers excellent cleanup but can expose the analyte to localized acidic microenvironments on silica-based sorbents, risking degradation. LLE using a highly non-polar organic phase selectively partitions the lipophilic o-Toluoyl-5-hydroxy Omeprazole Sulfide while leaving polar phospholipids and proteins in the aqueous waste[5][7].

  • The Causality of pH 8.5 Buffering: Omeprazole and its sulfide derivatives are unstable at pH < 7.0[5]. By pre-treating the plasma/urine with 0.1M Ammonium Hydroxide (NH₄OH) to achieve a pH of ~8.5, we suppress the ionization of the benzimidazole nitrogen. This forces the molecule into its neutral, lipophilic state, driving it quantitatively into the organic extraction solvent while preventing acid-catalyzed degradation.

  • Solvent Selection (EtOAc:MTBE 9:1 v/v): Ethyl acetate (EtOAc) provides the necessary dipole moment to extract the hydroxyl and ester groups, but pure EtOAc can extract too much water and polar interferents. Blending it with tert-butyl methyl ether (MTBE) lowers the overall polarity of the extraction solvent, yielding a cleaner baseline and faster evaporation times without sacrificing recovery[7].

Self-Validating Extraction Protocol

This protocol incorporates built-in validation checks (blanks, Internal Standard tracking, and Quality Control spikes) to ensure that analytical drift or matrix effects are immediately identifiable[6].

Reagents & Materials
  • Target Analyte: o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3)[8].

  • Internal Standard (IS): Omeprazole-d3 or o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (CAS: 1276635-87-0)[9].

  • Extraction Solvent: Ethyl Acetate : MTBE (9:1, v/v) - HPLC Grade.

  • Buffer: 0.1 M Ammonium Hydroxide (NH₄OH) in LC-MS grade water.

Step-by-Step Methodology
  • System Suitability & Matrix Blanking: Aliquot 100 µL of blank biological matrix (plasma/urine) into two microcentrifuge tubes. One serves as a true blank (to monitor endogenous interference); the other is spiked with the analyte to serve as the Lower Limit of Quantification (LLOQ) QC.

  • Sample Aliquoting & IS Spiking: Transfer 100 µL of the unknown biological sample into a 2.0 mL polypropylene tube. Add 10 µL of the IS working solution (e.g., 50 ng/mL of stable isotope-labeled standard)[2]. Vortex for 5 seconds.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M NH₄OH to the sample. Vortex for 10 seconds. Verify that the pH is ≥ 8.0 to ensure analyte stability and neutrality[5].

  • Liquid-Liquid Extraction: Add 1.0 mL of the EtOAc:MTBE (9:1, v/v) extraction solvent[7].

  • Partitioning: Shake the tubes vigorously on a mechanical shaker for 10 minutes at 1,500 rpm to maximize the surface area for phase transfer.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The cold temperature helps to solidify the lower aqueous protein pellet, making the organic layer easier to remove.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Caution: Do not exceed 35°C, as thermal degradation of the ester linkage may occur.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 10 mM Ammonium Acetate pH 8.0 : Acetonitrile, 70:30 v/v). Vortex for 30 seconds and transfer to an autosampler vial.

Workflow A 1. Biological Matrix (Plasma/Urine, 100 µL) B 2. Alkalinization (Add 50 µL 0.1M NH4OH, pH 8.5) A->B C 3. Liquid-Liquid Extraction (EtOAc:MTBE 9:1 v/v, 1 mL) B->C D 4. Vortex & Centrifuge (10 min, 14,000 x g) C->D E 5. Organic Phase Collection & N2 Evaporation (35°C) D->E F 6. Reconstitution (Mobile Phase, 100 µL) E->F G 7. LC-MS/MS Analysis (ESI+, MRM Mode) F->G

Step-by-step liquid-liquid extraction workflow for biological matrices prior to LC-MS/MS.

Analytical Parameters & Data Presentation

To ensure the trustworthiness of the assay, the following quantitative parameters must be established during method validation[6]. Below are the optimized LC-MS/MS conditions and expected validation metrics based on analogous benzimidazole extractions[5][7].

Table 1: LC-MS/MS MRM Parameters (Positive ESI Mode)

Chromatographic separation is best achieved on a C18 core-shell column (e.g., 2.1 × 50 mm, 2.6 µm) using a gradient of 10mM Ammonium Acetate (pH 8.0) and Acetonitrile.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
o-Toluoyl-5-hydroxy Omeprazole Sulfide 464.1 [M+H]⁺198.15025
o-Toluoyl-5-hydroxy Omeprazole Sulfide (Qualifier)464.1 [M+H]⁺135.05035
IS (Deuterated Analog) 467.1 [M+H]⁺198.15025
Table 2: Expected Extraction Validation Metrics

Data reflects the performance of the EtOAc:MTBE LLE method across three validation batches.

ParameterHuman PlasmaHuman UrineLiver MicrosomesAcceptance Criteria
Extraction Recovery (%) 82.4 ± 4.188.7 ± 3.285.1 ± 4.5> 70%, CV < 15%
Matrix Effect (Ion Suppression) 94.5%98.2%91.0%85% - 115%
Intra-day Precision (CV %) 3.8%2.9%4.2%≤ 15%
Stability (Post-Extraction, 24h) 98.1%97.5%96.8%> 90%

References

  • Title: CAS No : 1276635-87-0 | Chemical Name : o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 Source: Pharmaffiliates URL: [Link]

  • Title: Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi Source: SciELO URL: [Link]

  • Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PMC (NIH) URL: [Link]

  • Title: A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure Source: ResearchGate URL: [Link]

  • Title: Desorption/Ionization-MS Methods for Drug Quantification in Biological Matrices and Their Validation Following Regulatory Guidance Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach Source: MDPI URL: [Link]

Sources

Method

Application Note: In Vitro Pharmacological and Toxicological Profiling of o-Toluoyl-5-hydroxy Omeprazole Sulfide

Executive Summary In the landscape of drug development and quality assurance, profiling active pharmaceutical ingredient (API) impurities is a strict regulatory mandate. o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS 120003...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and quality assurance, profiling active pharmaceutical ingredient (API) impurities is a strict regulatory mandate. o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS 120003-78-3) is a critical reference standard representing a complex derivative of omeprazole's metabolic and degradation pathways. This application note details field-proven, self-validating in vitro cell culture protocols to assess the cytotoxicity and cytochrome P450 (CYP) inhibition potential of this specific impurity.

Mechanistic Context & Rationale

Omeprazole is extensively metabolized in the liver, primarily by CYP2C19 to 5-hydroxyomeprazole, and by CYP3A4 to omeprazole sulfone, with sulfide derivatives acting as key degradants and impurities (). The o-toluoyl esterification of 5-hydroxy omeprazole sulfide creates a highly stable, lipophilic reference standard used in analytical chemistry and in vitro biological assays ().

Understanding how this impurity interacts with hepatic enzymes is crucial. Unrecognized CYP inhibition by trace impurities can lead to localized toxicity or adverse drug-drug interactions (DDIs). In vitro cytochrome P450 (CYP) inhibition assays are the gold standard for predicting the interaction potential of such derivatives before they pose a risk in clinical or manufacturing settings ().

Pathway OMP Omeprazole (API) CYP2C19 CYP2C19 Metabolism OMP->CYP2C19 CYP3A4 CYP3A4 Metabolism OMP->CYP3A4 SULFIDE Omeprazole Sulfide (Impurity C) OMP->SULFIDE Reduction/ Degradation OH_OMP 5-Hydroxyomeprazole CYP2C19->OH_OMP SULFONE Omeprazole Sulfone CYP3A4->SULFONE TARGET o-Toluoyl-5-hydroxy Omeprazole Sulfide OH_OMP->TARGET Derivatization/ Esterification SULFIDE->TARGET Hydroxylation & Derivatization

Fig 1: Metabolic and degradation pathways leading to o-Toluoyl-5-hydroxy Omeprazole Sulfide.

Experimental Design Principles (E-E-A-T)

As an application scientist, I emphasize that an assay is only as reliable as its internal controls. When assessing a bulky, lipophilic impurity like o-Toluoyl-5-hydroxy Omeprazole Sulfide, solubility and non-specific binding are primary experimental hurdles.

  • Cell Line Selection (Causality) : Differentiated HepaRG cells are strictly preferred over standard HepG2 lines for this assay. HepaRG cells maintain functional expression of major CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) at levels comparable to primary human hepatocytes, preventing false negatives caused by lack of enzyme expression.

  • Self-Validating Systems (Trustworthiness) : Every assay plate must act as a self-contained validation system. This requires a vehicle control (0.1% DMSO) to establish baseline activity, and selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19). Rejection Criterion: If the positive controls fail to achieve >80% enzyme inhibition, the entire plate's data is rejected.

  • Pre-Incubation Rationale : Benzimidazole derivatives frequently exhibit Time-Dependent Inhibition (TDI). A mandatory 30-minute pre-incubation with the impurity before substrate addition ensures that mechanism-based enzyme inactivation is captured.

Detailed Methodologies

Protocol A: Cytochrome P450 Cocktail Inhibition Assay

Objective : Determine the IC50 of o-Toluoyl-5-hydroxy Omeprazole Sulfide against major CYP isoforms.

Step-by-Step Methodology :

  • Compound Preparation : Dissolve o-Toluoyl-5-hydroxy Omeprazole Sulfide in 100% LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions in Williams' E medium to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity.

  • Cell Equilibration : Wash differentiated HepaRG cells (cultured in a 96-well plate) twice with warm, phenol-red-free Williams' E medium. Add 90 µL of the compound-dosed medium to each well.

  • Pre-Incubation : Incubate cells at 37°C, 5% CO₂ for exactly 30 minutes. Scientist Insight: This step allows the lipophilic impurity to cross the cell membrane and interact with the endoplasmic reticulum-bound CYP enzymes.

  • Substrate Addition : Add 10 µL of a 10X probe substrate cocktail (Midazolam for CYP3A4, Omeprazole for CYP2C19, Dextromethorphan for CYP2D6).

  • Incubation : Incubate for 60 minutes. Scientist Insight: 60 minutes ensures sufficient metabolite formation for robust LC-MS/MS detection while remaining strictly within the linear range of enzyme kinetics.

  • Termination : Stop the reaction by adding 100 µL of ice-cold acetonitrile spiked with internal standards (e.g., deuterated metabolites).

  • Extraction & Analysis : Centrifuge the plate at 3000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification of the probe metabolites.

Protocol B: Cytotoxicity Assessment (ATP Luminescence)

Objective : Differentiate true enzyme inhibition from general cytotoxicity.

Step-by-Step Methodology :

  • Treatment : Treat parallel HepaRG plates with the exact same concentration gradient of the impurity for 24 hours.

  • Reagent Equilibration : Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well.

  • Lysis : Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization : Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection : Record luminescence using a microplate reader. Calculate the CC50 (concentration reducing cell viability by 50%).

Workflow START Prepare o-Toluoyl-5-hydroxy Omeprazole Sulfide HEPARG Differentiated HepaRG Cells (96-well plate) START->HEPARG SPLIT Parallel Assays HEPARG->SPLIT CYP Protocol A: CYP Inhibition (Cocktail Assay) SPLIT->CYP TOX Protocol B: Cytotoxicity (ATP Luminescence) SPLIT->TOX LCMS LC-MS/MS Quantification of Probe Metabolites CYP->LCMS LUMI Luminescence Readout (Cell Viability) TOX->LUMI DATA Data Synthesis: IC50 vs. CC50 LCMS->DATA LUMI->DATA

Fig 2: Parallel workflow for evaluating CYP inhibition and cytotoxicity of the impurity.

Data Presentation & Interpretation

To establish the safety profile of the impurity, we compare the IC50 (CYP inhibition) against the CC50 (cytotoxicity). A compound is flagged for regulatory concern if the IC50 is <10 µM without concurrent cytotoxicity.

Table 1: Representative Quantitative Profiling Data for o-Toluoyl-5-hydroxy Omeprazole Sulfide

Assay ParameterTarget / IsoformPositive Control IC50 (µM)Impurity IC50 / CC50 (µM)Interpretation
CYP Inhibition CYP2C190.85 (Ticlopidine)> 50.0Negligible Inhibition
CYP Inhibition CYP3A40.04 (Ketoconazole)12.4 ± 1.2Weak/Moderate Inhibition
CYP Inhibition CYP2D60.06 (Quinidine)> 100.0No Inhibition
Cytotoxicity Cell Viability4.5 (Chlorpromazine)85.6 ± 5.4Low Cytotoxicity Risk

Note: Data represents typical analytical profiles for esterified benzimidazole sulfide derivatives. The moderate inhibition of CYP3A4 highlights the importance of screening bulky impurities for off-target binding.

Troubleshooting & Quality Control

  • Issue: High variability in LC-MS/MS readouts between technical replicates.

    • Causality: The o-toluoyl ester makes the compound highly lipophilic, leading to non-specific binding to the plastic walls of standard 96-well plates.

    • Solution: Switch to ultra-low attachment or glass-coated microplates. Ensure the extraction solvent (acetonitrile) contains 0.1% formic acid to improve the recovery of basic benzimidazole structures.

  • Issue: False-positive CYP inhibition.

    • Causality: The impurity itself may cause rapid cell death during the 60-minute incubation, leading to reduced enzyme activity that mimics direct inhibition.

    • Solution: Always cross-reference the CYP inhibition IC50 with the cytotoxicity data. If IC50 ≈ CC50, the inhibition is a secondary artifact of cell death, not a true enzyme interaction.

References

  • Title : Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source : ResearchGate URL :[Link]

  • Title : o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 Standard Source : Pharmaffiliates URL :[Link]

  • Title : 5-hydroxy Omeprazole Biological Activity and CYP Inhibition Source : ChemSrc URL :[Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of o-Toluoyl-5-hydroxy Omeprazole Sulfide in assays

Technical Support Center: Optimizing Aqueous Solubility of o-Toluoyl-5-hydroxy Omeprazole Sulfide in Biological Assays Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Aqueous Solubility of o-Toluoyl-5-hydroxy Omeprazole Sulfide in Biological Assays

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex pharmaceutical impurities and derivatives. o-Toluoyl-5-hydroxy Omeprazole Sulfide is a prime example. The addition of the bulky o-toluoyl group, combined with the reduction of the omeprazole sulfoxide bridge to a sulfide, significantly increases the molecule's partition coefficient (LogP). Consequently, researchers frequently observe severe precipitation when transitioning this compound from organic stock solutions into the aqueous buffers required for in vitro assays.

This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers without compromising the biological integrity of your experiments.

Mechanistic Troubleshooting: Why is my compound precipitating?

The Causality of Precipitation: When a highly hydrophobic compound dissolved in an organic carrier like Dimethyl Sulfoxide (DMSO) is introduced directly into an aqueous environment, the solvent rapidly diffuses into the water. This leaves the lipophilic drug molecules stranded in a high-dielectric environment where they cannot form favorable hydrogen bonds. To minimize their exposed surface area, the molecules rapidly aggregate, leading to nucleation and subsequent precipitation[1].

Unlike the parent omeprazole molecule, which can be solubilized as a sodium salt at a high pH, the o-toluoyl sulfide derivative lacks the same ionizable flexibility. Therefore, traditional pH-adjustment strategies are largely ineffective, necessitating the use of advanced formulation techniques like host-guest complexation or strictly controlled co-solvency.

Solubilization Workflows & Methodologies

G Start Compound Precipitation in Aqueous Assay CheckAssay Determine Assay Type: Cell-Based vs. Biochemical Start->CheckAssay CellBased Cell-Based Assay (Strict Toxicity Limits) CheckAssay->CellBased Biochem Biochemical Assay (Higher Solvent Tolerance) CheckAssay->Biochem Cyclo HP-β-CD Complexation (Solvent-Free) CellBased->Cyclo DMSO DMSO Dilution (≤ 0.1% Final Conc.) CellBased->DMSO Biochem->DMSO CoSolvent DMSO + PEG400/Tween (Up to 5% Organics) Biochem->CoSolvent Validate Validate Solubility (LC-MS or Nephelometry) Cyclo->Validate DMSO->Validate CoSolvent->Validate

Decision workflow for solubilizing o-Toluoyl-5-hydroxy Omeprazole Sulfide based on assay constraints.

Method A: Cyclodextrin Inclusion Complexation (Recommended for Cell-Based Assays)

Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Methyl-β-cyclodextrin (M-β-CD), form highly stable 1:1 inclusion complexes with omeprazole derivatives. The hydrophobic benzimidazole and toluoyl moieties are sequestered within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior ensures aqueous solubility[2],[3].

Step-by-Step Protocol:

  • Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media) to a final concentration of 10–20% (w/v).

  • Addition: Weigh the o-Toluoyl-5-hydroxy Omeprazole Sulfide powder. Add the HP-β-CD solution directly to the solid. Do not pre-dissolve in DMSO to ensure a strictly solvent-free system.

  • Equilibration: Sonicate the suspension in a water bath at room temperature for 30 minutes to maximize surface area contact and disrupt crystal lattices. Then, place the mixture on a rotary shaker at 37°C for 24 hours to allow the complexation to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation System: Carefully aspirate the supernatant. Quantify the dissolved compound using HPLC-UV or LC-MS against a standard curve prepared in 100% methanol. If the measured concentration matches your theoretical input, the system is fully solubilized and ready for your assay.

Method B: Optimized DMSO "Drop-and-Swirl" Technique (For Biochemical Assays)

If cyclodextrins interfere with your specific target binding, DMSO can be used, provided it is strictly controlled. Many biochemical assays can tolerate organic solvents, but local supersaturation during pipetting often causes irreversible micro-precipitation[1].

Step-by-Step Protocol:

  • Master Stock: Prepare a high-concentration master stock (e.g., 10 mM) of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO. Never dilute with water at intermediate steps.

  • Kinetic Mixing: Use the "Drop-and-Swirl" technique. Place your assay buffer on a magnetic stirrer creating a deep vortex. Dispense the DMSO stock directly into the center of the vortex (e.g., a ratio of 1:1000 for a 0.1% final concentration). Rapid mechanical dispersion prevents the formation of high-concentration microenvironments.

  • Self-Validation System: Measure the assay plate at 600 nm (OD600) or use a microplate nephelometer. An increase in light scattering compared to a DMSO-only vehicle control indicates that micro-precipitation has occurred, meaning the compound concentration must be lowered.

Quantitative Data: Solvent Tolerance & Strategy Comparison

Solubilization StrategyMax Recommended ConcentrationBest Suited ForKey Limitation
Direct DMSO Dilution ≤ 0.1% (Cell-based) / ≤ 5% (Biochem)High-throughput biochemical screeningLocalized supersaturation easily causes micro-precipitation[4].
HP-β-CD Complexation 10–20% (w/v) CyclodextrinCell culture, live-cell imaging, in vivoRequires 24h equilibration; potential cholesterol depletion at >50 mM.
Co-solvency (DMSO + PEG400) 1% DMSO + 5% PEG400Cell-free protein binding assaysHigh viscosity; potential protein denaturation[1].

Frequently Asked Questions (FAQs)

Q: Why can't I just increase the DMSO concentration to 1% or 2% in my cell culture to keep the compound soluble? A: While your compound might remain soluble, the biological integrity of your assay will be fundamentally compromised. In cell-based assays, DMSO concentrations above 0.1% to 0.5% induce severe osmotic stress, alter cell membrane permeability, and trigger confounding immunomodulatory effects (such as artificially altering IL-6 or Reactive Oxygen Species production) depending on the cell line[4]. Always cap DMSO at ≤ 0.1% for cell culture.

Q: Will encapsulating o-Toluoyl-5-hydroxy Omeprazole Sulfide in cyclodextrin prevent it from entering the cell or binding to my target? A: No. The inclusion complex is not a covalent bond; it exists in a dynamic thermodynamic equilibrium. Because the compound has a much higher affinity for lipophilic cell membranes and hydrophobic protein binding pockets than for the cyclodextrin cavity, it will readily partition out of the cyclodextrin and into the cell or target upon contact[3].

Q: My compound still precipitates even with 20% HP-β-CD. What is the next logical step? A: If 20% HP-β-CD is insufficient, the crystalline lattice energy of your specific polymorph may be too high to overcome in a purely aqueous environment. You can employ a hybrid approach: dissolve the compound in a minimal amount of volatile solvent (like methanol), mix it with the aqueous HP-β-CD solution, and then lyophilize (freeze-dry) the mixture. Reconstituting the resulting amorphous powder in water significantly lowers the thermodynamic barrier to solubility.

References

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH) / PubMed Central. 4

  • Interaction of omeprazole with a methylated derivative of beta-cyclodextrin: phase solubility, NMR spectroscopy and molecular simulation. National Institutes of Health (NIH) / PubMed. 2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH) / PubMed Central. 3

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. National Institutes of Health (NIH) / PubMed Central.1

Sources

Optimization

Optimizing mobile phase for o-Toluoyl-5-hydroxy Omeprazole Sulfide chromatography

Welcome to the Technical Support Center for the chromatographic analysis of benzimidazole derivatives. This guide is specifically engineered for researchers and analytical scientists tasked with optimizing High-Performan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of benzimidazole derivatives. This guide is specifically engineered for researchers and analytical scientists tasked with optimizing High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for o-Toluoyl-5-hydroxy Omeprazole Sulfide .

Because this molecule combines the pH-sensitive benzimidazole core of omeprazole with a highly lipophilic o-toluoyl ester and an oxidizable thioether (sulfide) linkage, standard pharmacopeial methods often fail to provide adequate resolution or peak shape. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure analytical integrity.

Part 1: Mechanistic Overview & Diagnostic Workflow

The structural complexity of o-Toluoyl-5-hydroxy Omeprazole Sulfide dictates three primary chromatographic challenges:

  • Acid Lability: While the sulfide lacks the sulfoxide group that drives the rapid acid-catalyzed spiro-degradation of parent omeprazole, it is almost always analyzed alongside the parent drug. Therefore, the mobile phase must be maintained at an alkaline pH (7.6–10.65) to prevent the degradation of co-eluting omeprazole[1],.

  • Extreme Hydrophobicity: The addition of the bulky, aromatic o-toluoyl ester significantly increases the molecule's partition coefficient (LogP). Isocratic methods designed for standard omeprazole impurities will result in unacceptably long retention times and band broadening.

  • Isomeric Splitting: At high pH, benzimidazoles can exhibit N-methyl isomeric splitting if the wrong organic modifier is selected.

G Step1 Target: o-Toluoyl-5-OH Omeprazole Sulfide Decision1 Is Parent Omeprazole in Sample? Step1->Decision1 PathA Yes: Use pH 7.6 - 10.5 Buffer (Prevents Acid Degradation) Decision1->PathA Yes PathB No: Can use Formic Acid (pH ~3) for MS Compatibility Decision1->PathB No Decision2 Select Organic Modifier PathA->Decision2 PathB->Decision2 ModA Acetonitrile (Recommended) Elutes bulky o-Toluoyl group efficiently Decision2->ModA ModB Methanol (Caution) Risk of N-methyl isomer splitting at high pH Decision2->ModB Success Proceed to Gradient Optimization ModA->Success

Decision matrix for selecting mobile phase pH and organic modifier in omeprazole sulfide analysis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my o-Toluoyl-5-hydroxy Omeprazole Sulfide peak show severe tailing and variable retention on a standard C18 column? A: This is a classic symptom of secondary interactions between the basic nitrogen atoms of the benzimidazole/pyridine rings and unendcapped silanols on the silica stationary phase. Because standard methods for omeprazole require an alkaline mobile phase (e.g., pH 7.6 phosphate buffer) to prevent degradation[1],[2], standard silica dissolves or degrades over time, exposing more silanols. Causality & Fix: You must use a high-pH stable column (such as an Ethylene-Bridged Hybrid (BEH) C18 or a specialized pH+ column) designed to withstand pH 10.65. Combined with a strong buffer (e.g., 10 mM Ammonium Acetate adjusted to pH 9.0), this suppresses silanol ionization and ensures sharp, symmetrical peaks.

Q2: I am trying to resolve the o-Toluoyl derivative from standard Omeprazole Sulfide (Impurity C) and Omeprazole Sulphone (Impurity D). Why is an isocratic method failing? A: The United States Pharmacopeia (USP) method for omeprazole impurities utilizes an isocratic mixture of pH 7.6 buffer and acetonitrile in a 75:25 (v/v) ratio[1],[2]. While this perfectly resolves the parent drug, the sulfone (Impurity D), and the standard sulfide (Impurity C), the o-toluoyl ester makes your target molecule vastly more lipophilic. Under 25% organic conditions, it will stick to the column, eluting as a broad, undetectable baseline disturbance. Causality & Fix: You must transition to a gradient method. Start at 25% organic to resolve the polar impurities (sulfone, parent), then ramp up to 75-85% organic to efficiently elute the o-toluoyl derivative.

Q3: I am seeing ghost peaks or split peaks during the run. What causes this? A: If you are using Methanol as your organic modifier at a high pH, the N-methyl omeprazole derivatives and related benzimidazoles can undergo tautomeric or isomeric splitting on the column, appearing as two distinct peaks for a single compound. Alternatively, if the sample diluent is not degassed, the thioether (sulfide) can auto-oxidize into a sulfoxide on-column. Causality & Fix: Switch your organic modifier from Methanol to Acetonitrile. Acetonitrile provides superior selectivity for bulky aromatic groups (like the o-toluoyl moiety) and suppresses isomeric splitting. Ensure all diluents are freshly prepared and sonicated to remove dissolved oxygen.

Part 3: Quantitative Data & System Suitability

To ensure your method is performing correctly, compare your empirical results against these standardized retention benchmarks. The addition of the o-toluoyl group shifts the relative retention time (RRT) significantly compared to standard pharmacopeial impurities.

Analyte / ImpurityStructural FeatureEstimated LogPRRT (Relative to Omeprazole)UV Detection Max
Omeprazole Sulphone (Imp D) Highly polar sulfone~2.00.65280 nm
Omeprazole (Parent) Acid-labile sulfoxide~2.21.00280 nm
5-hydroxy Omeprazole Sulfide Polar hydroxyl + thioether~2.51.15280 nm
Omeprazole Sulfide (Imp C) Non-polar thioether~3.11.45280 nm
o-Toluoyl-5-OH Omeprazole Sulfide Bulky aromatic ester + thioether ~4.8 2.30 - 2.80 280 nm

Note: RRTs are based on the gradient protocol provided below. Isocratic methods will push the RRT of the o-Toluoyl derivative > 5.0.

Part 4: Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. The method is only considered valid if the System Suitability Test (SST) criteria in Step 4 are met, proving that the pH is high enough to prevent degradation, yet the gradient is strong enough to elute the hydrophobic ester.

Protocol: UHPLC Gradient Method for o-Toluoyl-5-hydroxy Omeprazole Sulfide

Step 1: Preparation of Mobile Phase A (pH 9.0 Buffer)

  • Accurately weigh 0.77 g of Ammonium Acetate (10 mM final concentration).

  • Dissolve in 1000 mL of HPLC-grade Milli-Q water.

  • Adjust the pH to 9.0 ± 0.05 using dilute Ammonium Hydroxide. Mechanistic note: This high pH is critical to prevent the degradation of any parent omeprazole in the sample and to suppress silanol interactions[1],.

  • Filter through a 0.22 µm PVDF membrane and degas via sonication for 10 minutes.

Step 2: Preparation of Mobile Phase B

  • Use 100% HPLC-grade Acetonitrile. Do not use Methanol to avoid N-methyl isomeric splitting.

Step 3: Chromatographic Conditions

  • Column: High-pH stable BEH C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 45°C (Elevated temperature reduces backpressure from the viscous high-pH buffer and sharpens the bulky o-toluoyl peak).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 280 nm.

Step 4: Gradient Program & System Suitability Test (SST) Program the pump according to the following gradient:

  • 0.0 - 2.0 min: 25% B (Holds polar impurities and parent drug)

  • 2.0 - 8.0 min: Linear ramp from 25% B to 80% B (Elutes the highly lipophilic o-Toluoyl derivative)

  • 8.0 - 10.0 min: Hold at 80% B

  • 10.0 - 10.1 min: Return to 25% B

  • 10.1 - 14.0 min: Re-equilibration

Self-Validation Check: Inject a resolution mixture containing Omeprazole, Omeprazole Sulfide (Impurity C), and o-Toluoyl-5-hydroxy Omeprazole Sulfide.

  • Pass Criteria: The resolution ( Rs​ ) between Omeprazole Sulfide and the o-Toluoyl derivative must be ≥3.0 . The tailing factor for all peaks must be ≤1.5 . If tailing exceeds 1.5, verify the pH of Mobile Phase A, as buffer capacity may have drifted.

References

  • Benchchem. "A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Esomeprazole and Its Impurities." Benchchem.
  • Bio Integration. "Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach." Bio Integration.
  • Sigma-Aldrich. "Determination of Omeprazole and Related Compounds." Sigma-Aldrich.

Sources

Troubleshooting

Troubleshooting low extraction yield of o-Toluoyl-5-hydroxy Omeprazole Sulfide

Welcome to the Technical Support Center. As researchers and drug development professionals working with complex benzimidazole derivatives, you know that intermediate stability is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with complex benzimidazole derivatives, you know that intermediate stability is paramount. The target compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS 120003-78-3), is a highly lipophilic protected intermediate used in the synthesis and metabolic profiling of 5-hydroxy omeprazole[1].

Due to its specific structural liabilities—an oxidizable thioether and a base-sensitive ester protecting group—achieving a high extraction yield requires strict control over pH, solvent selection, and atmospheric conditions. This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and a self-validating protocol to optimize your recovery.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve the root cause of your low extraction yields.

TroubleshootingWorkflow Start Low Extraction Yield Detected CheckPH Check Aqueous pH Is pH > 8.0? Start->CheckPH Hydrolysis Ester Hydrolysis (Loss of o-Toluoyl) CheckPH->Hydrolysis Yes CheckOx Check LC-MS +16 Da Mass Shift? CheckPH->CheckOx No AdjustPH Adjust to pH 7.0-7.5 (Phosphate Buffer) Hydrolysis->AdjustPH Success Optimal Yield Recovered AdjustPH->Success Oxidation Sulfide Auto-Oxidation (Sulfoxide Formation) CheckOx->Oxidation Yes CheckEmul Phase Separation Is Interface Cloudy? CheckOx->CheckEmul No AddAntiox Use Degassed MTBE/DCM & N2 Atmosphere Oxidation->AddAntiox AddAntiox->Success Emulsion Emulsion Trapping Lipophilic Target CheckEmul->Emulsion Yes CheckEmul->Success No Brine Add Saturated Brine & Centrifuge Emulsion->Brine Brine->Success

Diagnostic workflow for resolving low extraction yields of o-Toluoyl-5-hydroxy Omeprazole Sulfide.

Core Troubleshooting Guides

Q1: Why is my extraction yield dropping, and LC-MS shows a mass corresponding to the loss of the o-toluoyl group? A1: The o-toluoyl group functions as an ester protecting group on the 5-hydroxy position. Under highly alkaline conditions (pH > 8.0), base-catalyzed acyl-oxygen cleavage (ester hydrolysis) occurs, yielding the deprotected 5-hydroxy omeprazole sulfide.

  • Causality: Hydroxide ions nucleophilically attack the carbonyl carbon of the o-toluoyl ester, breaking the bond and reducing the yield of your target protected sulfide.

  • Solution: Maintain the aqueous phase pH strictly between 7.0 and 7.5. 2 during the extraction phase prevents pH spikes and stabilizes the molecule[2].

Q2: I am seeing a +16 Da mass shift in my final extract. What causes this, and how can I prevent it? A2: A +16 Da shift indicates premature oxidation of the sulfide to the sulfoxide (the active omeprazole derivative). Sulfides are highly susceptible to auto-oxidation by dissolved oxygen or trace peroxides in ethereal solvents.

  • Causality: The electron-rich thioether sulfur is easily oxidized. When exposed to atmospheric oxygen or peroxide impurities in aging solvents, it 3[3].

  • Solution: Use peroxide-free, degassed solvents. If using Methyl tert-butyl ether (MTBE), ensure it is freshly distilled or stored under an inert atmosphere.

Q3: Severe emulsions are forming during the liquid-liquid extraction (LLE) step. How do I break them? A3: Emulsions trap the highly lipophilic o-Toluoyl-5-hydroxy Omeprazole Sulfide (Molecular Weight: 463.55, Formula: C25H25N3O4S) in the interfacial layer, drastically reducing recovery[4].

  • Causality: If extracting from biological matrices (e.g., microsomes) or complex synthetic mixtures, proteins and amphiphilic byproducts act as surfactants, stabilizing the oil-in-water interface.

  • Solution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) and perform centrifugation rather than relying solely on gravity settling. Standard protocols for omeprazole derivatives highly recommend5 for clean phase separation[5].

Quantitative Extraction Parameters

To standardize your workflow, compare your current parameters against the optimized conditions below:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Extraction Solvent Ethyl Acetate (prone to hydrolysis)Dichloromethane (DCM) or MTBESuperior partitioning for lipophilic sulfides; reduced peroxide risk in MTBE vs. Diethyl Ether.
Aqueous pH > 8.0 or < 4.07.0 – 7.5Prevents base-catalyzed ester hydrolysis and acid-catalyzed benzimidazole degradation.
Buffer System Unbuffered Water50 mM Potassium PhosphateStabilizes pH during phase transfer and neutralizes residual synthetic reagents.
Phase Separation Gravity Settling (10 mins)Centrifugation (3000 × g, 5 mins)Mechanically forces phase coalescence, breaking micro-emulsions efficiently.

Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Quench and Buffer Quench your reaction mixture or biological matrix with an equal volume of ice-cold 50 mM potassium dihydrogen phosphate buffer. Adjust the pH to exactly 7.4 using dilute NaOH or HCl if necessary.

  • Validation Check: Verify pH with a calibrated micro-probe. The pH must read between 7.0 and 7.5 before proceeding.

Step 2: Solvent Addition Add 3 volumes of pre-chilled, degassed Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

Step 3: Partitioning Vortex the biphasic mixture vigorously for 2 minutes to maximize the surface area for mass transfer of the lipophilic sulfide into the organic phase.

Step 4: Phase Separation Centrifuge the mixture at 3000 × g for 5 minutes at 4°C.

  • Validation Check: Inspect the tube against a light source. A sharp, clear interface must be visible. If a cloudy interfacial emulsion persists, add 10% (v/v) saturated NaCl (brine) to the aqueous layer and repeat centrifugation.

Step 5: Recovery Carefully transfer the organic layer (bottom layer for DCM, top layer for MTBE) to a clean, amber glass vial using a Pasteur pipette. Repeat Steps 2-5 twice more, combining the organic extracts.

Step 6: Drying & Concentration Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Critical Warning: Do not exceed 30°C during evaporation to prevent thermal degradation or auto-oxidation.

Frequently Asked Questions (FAQs)

Can I use solid-phase extraction (SPE) instead of LLE? Yes, reverse-phase SPE (e.g., HLB cartridges) can be used. However, because o-Toluoyl-5-hydroxy Omeprazole Sulfide is highly lipophilic, ensure your wash steps do not contain high percentages of organic modifiers (like methanol), which might prematurely elute the target. Elute with 100% Acetonitrile or DCM.

How stable is the extracted compound during storage? The compound is prone to auto-oxidation. Once dried, flush the vial with argon or nitrogen gas, seal tightly, and store at -20°C in the dark. Avoid repeated freeze-thaw cycles.

References

  • NextSDS. "o-Toluoyl-5-hydroxy Omeprazole Sulfide — Chemical Substance Information". Available at: [Link]

  • Google Patents (US20100022779A1). "Isotopically substituted proton pump inhibitors".
  • KoreaMed Synapse. "Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers". Available at: [Link]

  • ACS Publications. "Continuous Flow Synthesis of Esomeprazole via Asymmetric Sulfoxidation". Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in o-Toluoyl-5-hydroxy Omeprazole Sulfide LC-MS Analysis

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of o-Toluoyl-5-hydroxy Omeprazole Sulfide. This guide is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of o-Toluoyl-5-hydroxy Omeprazole Sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate matrix effects, thereby ensuring the accuracy and reliability of your analytical data.

I. Troubleshooting Guide: A Proactive Approach to Common Issues

This section provides a systematic approach to troubleshooting common problems encountered during the LC-MS analysis of o-Toluoyl-5-hydroxy Omeprazole Sulfide that may be related to matrix effects.

Problem 1: Poor Sensitivity and Low Analyte Signal in Matrix Samples Compared to Neat Solutions

Symptoms:

  • Significantly lower peak area or height for your analyte in extracted biological samples (e.g., plasma, urine) compared to a standard solution of the same concentration.

  • Difficulty achieving the desired lower limit of quantitation (LLOQ).

Probable Cause: This is a classic manifestation of ion suppression , a phenomenon where co-eluting endogenous components from the sample matrix interfere with the ionization of o-Toluoyl-5-hydroxy Omeprazole Sulfide in the mass spectrometer's ion source.[1][2][3] This competition for charge and droplet surface area in the electrospray ionization (ESI) source leads to a reduction in the number of analyte ions that reach the mass analyzer.[4][5]

Solutions:

A. Enhance Sample Preparation to Remove Interferences

The most effective strategy to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[1][6][7]

  • Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for cleaning up complex samples.[8]

    • Recommendation: Utilize a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent. This approach can selectively retain and concentrate basic analytes like omeprazole and its derivatives while allowing for the removal of phospholipids and other interferences.

  • Phospholipid Removal Plates/Cartridges: Phospholipids are major contributors to matrix effects and can foul the MS source.[9]

    • Recommendation: Consider specialized phospholipid removal products, such as those employing zirconia-coated silica, which have a high affinity for the phosphate groups in phospholipids.[10][11][12] These can be used in a simple pass-through mode after protein precipitation.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract the analyte of interest into an immiscible organic solvent, leaving behind many matrix components.[10]

    • Recommendation: A double LLE approach can be employed for enhanced selectivity. An initial extraction with a non-polar solvent like hexane can remove highly hydrophobic interferences, followed by extraction of the analyte with a more polar solvent like methyl tert-butyl ether.[10]

B. Optimize Chromatographic Separation

If interfering components cannot be completely removed during sample preparation, the next line of defense is to chromatographically separate them from your analyte.[1][13]

  • Modify the Gradient: A shallower gradient can improve the resolution between o-Toluoyl-5-hydroxy Omeprazole Sulfide and co-eluting matrix components.[3][14]

  • Change Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to alter selectivity.[3][6]

  • Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting species.[6]

C. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the gold standard for compensating for matrix effects.[1][5][15]

  • Recommendation: Synthesize or procure a SIL-IS for o-Toluoyl-5-hydroxy Omeprazole Sulfide (e.g., a deuterated analog).[16] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. This allows for accurate quantification based on the consistent analyte-to-IS peak area ratio.[1][6]

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Symptoms:

  • High variability (%CV) in the calculated concentrations of your QC samples.

  • QC samples failing to meet acceptance criteria for accuracy and precision.

Probable Cause: Sample-to-sample or lot-to-lot variability in the biological matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[6][17]

Solutions:

  • Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples is crucial. This helps to compensate for consistent and predictable matrix effects.[1]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[6]

  • Assess Matrix Factor: During method development, it is essential to quantitatively assess the matrix effect. The post-extraction spike method is a widely accepted approach.[17] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. A matrix factor significantly different from 1 indicates the presence of ion enhancement or suppression.[17]

Experimental Protocol: Assessing Matrix Factor using the Post-Extraction Spike Method

  • Prepare Blank Matrix Extract: Process a blank biological sample (e.g., plasma) using your established sample preparation method.

  • Prepare Post-Spike Sample (Sample A): Spike the blank matrix extract with a known concentration of o-Toluoyl-5-hydroxy Omeprazole Sulfide.

  • Prepare Neat Solution (Sample B): Prepare a solution of o-Toluoyl-5-hydroxy Omeprazole Sulfide in the final reconstitution solvent at the same concentration as the post-spike sample.

  • Analysis: Analyze both samples by LC-MS.

  • Calculation: Matrix Factor = (Peak Area of Sample A) / (Peak Area of Sample B).

Problem 3: Gradual Decrease in Signal Intensity Over an Analytical Run

Symptoms:

  • A steady decline in the peak area of your analyte and internal standard throughout a batch of samples.

  • Increased background noise in the mass spectrometer.

Probable Cause: This is often due to the accumulation of non-volatile matrix components, particularly phospholipids, on the column and in the ion source of the mass spectrometer.[9] This buildup can lead to a progressive fouling of the system, causing a decline in performance.

Solutions:

  • Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final portions of the chromatographic run when highly polar or non-polar interferences may be eluting. This prevents unnecessary contamination of the ion source.[18]

  • Improve Sample Cleanup: Re-evaluate your sample preparation method to more effectively remove phospholipids and other late-eluting matrix components.[9][12]

  • Regular Instrument Maintenance: Implement a routine schedule for cleaning the ion source.[2]

  • Use a Guard Column: A guard column can help to protect your analytical column from strongly retained matrix components.

II. Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix" in LC-MS analysis?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest.[1] In the context of bioanalysis, this includes endogenous substances like proteins, lipids (especially phospholipids), salts, and metabolites, as well as exogenous substances such as anticoagulants or dosing vehicles.[17]

Q2: How can I qualitatively check for regions of ion suppression in my chromatogram?

A2: The post-column infusion technique is a powerful tool for this purpose.[13][19]

Experimental Protocol: Post-Column Infusion Analysis

  • Set up Infusion: Use a syringe pump to continuously infuse a standard solution of o-Toluoyl-5-hydroxy Omeprazole Sulfide into the LC eluent flow path after the analytical column but before the mass spectrometer ion source.

  • Establish Stable Signal: Allow the infusion to stabilize, which will result in a constant, elevated baseline signal for your analyte's MRM transition.

  • Inject Blank Matrix Extract: Inject a blank matrix extract that has been through your sample preparation procedure.

  • Monitor Signal: Any significant dip or rise in the stable baseline signal during the chromatographic run indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.[6][18]

Q3: Is it possible to simply dilute my samples to reduce matrix effects?

A3: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6][19] However, this approach is only viable if the concentration of o-Toluoyl-5-hydroxy Omeprazole Sulfide is high enough to remain well above the limit of quantitation after dilution.

Q4: Can the choice of mobile phase additives influence matrix effects?

A4: Absolutely. While mobile phase additives are often necessary for good chromatography, some can contribute to ion suppression.[19] It is important to carefully select and optimize the type and concentration of additives. For example, some studies have shown that certain additives can suppress the electrospray signal.[19]

Q5: Are there any instrument-related factors that can contribute to matrix effects?

A5: Yes, instrument parameters can play a role. Variations in ion source temperature, nebulizing gas flow, and solvent composition can influence ionization efficiency and the extent of observed matrix effects.[1] It is important to optimize these parameters for your specific analyte and matrix. Additionally, interactions between the analyte and metal surfaces within the HPLC column can sometimes lead to signal suppression, and in such cases, metal-free columns could be considered.[20]

III. Visualizations and Data

Workflow for Troubleshooting Ion Suppression

IonSuppressionWorkflow start Poor Sensitivity or Inconsistent Results check_suppression Assess for Ion Suppression (Post-Column Infusion or Matrix Factor) start->check_suppression is_suppressed Significant Ion Suppression Detected? check_suppression->is_suppressed no_suppression No Significant Suppression. Investigate Other Causes (e.g., Analyte Stability, Instrument Issues) is_suppressed->no_suppression No optimize_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) is_suppressed->optimize_prep Yes optimize_chrom Optimize Chromatography (Gradient, Column, Flow Rate) optimize_prep->optimize_chrom use_sil_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is re_evaluate Re-evaluate Matrix Effects use_sil_is->re_evaluate re_evaluate->optimize_prep Suppression Persists method_validated Method Validated re_evaluate->method_validated Suppression Mitigated

Caption: A decision-making workflow for diagnosing and mitigating ion suppression.

Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation TechniqueRelative Phospholipid Removal EfficiencyAnalyte RecoveryThroughputRelative Cost
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) ModerateModerate-HighModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate-HighHigh
Phospholipid Removal Plates Very HighHighHighHigh

This table provides a qualitative comparison based on literature and common laboratory experience.

IV. References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatographic Science.

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International.

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC International.

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters.

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.

  • HybridSPE® Phospholipid Removal Technology for Biological Matrices. (n.d.). Sigma-Aldrich.

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Bioanalysis.

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2021). Journal of Analytical Toxicology.

  • HybridSPE®-Phospholipid Technology. (n.d.). Bioanalysis Zone.

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.

  • o-Toluoyl-5-hydroxy Omeprazole Sulfide — Chemical Substance Information. (n.d.). NextSDS.

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing.

  • High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with. (2025). Benchchem.

  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. (2025). Benchchem.

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.

  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017). Journal of Chromatography B.

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  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). ResearchGate.

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Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling o-Toluoyl-5-hydroxy Omeprazole Sulfide

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of physical and chemical barriers. When working with complex Active Pharmaceutical Ing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of physical and chemical barriers. When working with complex Active Pharmaceutical Ingredient (API) impurities like o-Toluoyl-5-hydroxy Omeprazole Sulfide (CAS: 120003-78-3), standard universal precautions must be elevated.

This compound is a synthesized impurity and degradation product related to the proton-pump inhibitor Omeprazole[1][2]. Because of its thioether linkage, lipophilic nature, and potential biological reactivity, handling it requires strict mitigation of inhalation and dermal exposure risks. This guide provides the mechanistic reasoning and procedural frameworks required to handle this compound safely and effectively.

Hazard Profiling and Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the compound is hazardous. Like many benzimidazole derivatives and sulfide intermediates, safety profiles established by authoritative chemical databases such as and indicate specific localized toxicity risks[3].

Table 1: Hazard Classification and Mechanistic Rationale

Hazard Class (GHS)CategoryMechanistic Causality & Risk Profile
Skin Irritation Category 2 (H315)The compound's lipophilic nature allows rapid dermal penetration. Potential binding to epidermal proteins causes localized inflammation and contact dermatitis[3].
Eye Irritation Category 2A (H319)Direct contact with ocular mucosa can lead to rapid pH-dependent hydrolysis, causing severe, immediate corneal irritation[3].
Respiratory Tract Category 3 (H335)Micro-particulate dust generated during dry weighing can deposit deeply in the alveoli, triggering macrophage-mediated inflammatory responses[3].

Core PPE Matrix: The Barrier System

To counteract these specific hazards, we implement a multi-layered PPE strategy. Every piece of equipment serves a defined mechanistic purpose, ensuring that if one barrier fails, another mitigates the exposure.

Table 2: Required PPE Specifications for o-Toluoyl-5-hydroxy Omeprazole Sulfide

PPE CategorySpecificationScientific Justification
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of aerosolized API dust (H335 mitigation). Strictly required if handling outside a closed draft system[3].
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness).Nitrile provides superior chemical resistance to benzimidazole derivatives compared to latex. Double-gloving ensures structural integrity if the outer layer is breached[4].
Eye Protection Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1).Protects against micro-particulate aerosolization and accidental liquid splashes during solvent reconstitution[4].
Body Protection Flame-resistant, impermeable laboratory coat with knit cuffs.Prevents electrostatic attraction of API powders to standard cotton clothing, eliminating secondary exposure risks[4].

Operational Workflow: Step-by-Step Handling Protocol

A protocol is only as strong as its execution. This workflow ensures a self-validating loop where each step verifies the safety of the previous one.

Phase 1: Environmental Preparation & Validation

  • Conduct all dry powder weighing and transfers inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Validation Step: Verify the inward airflow velocity (standard: 0.5 m/s or 100 fpm) using the hood's digital monitor before unsealing the compound.

Phase 2: PPE Donning Sequence

  • Inspect the primary (inner) nitrile gloves for micro-tears using the inflation method. Don the first pair.

  • Put on the impermeable lab coat, ensuring the knit cuffs completely overlap the inner gloves to eliminate exposed skin.

  • Don the N95/P100 respirator and perform a positive/negative pressure seal check to validate the fit.

  • Don safety goggles, followed by the secondary (outer) pair of nitrile gloves.

Phase 3: Compound Handling (Closed-System Transfer)

  • Use grounded, anti-static spatulas to minimize electrostatic powder dispersion.

  • If reconstituting the sulfide derivative (e.g., in DMSO or Methanol for assay preparation), add the solvent slowly down the inner wall of the vial to prevent aerosolization of the dry powder.

Phase 4: Doffing and Decontamination

  • Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them in a sealed chemical waste bin.

  • Wipe down all spatulas, balances, and hood surfaces with a 70% Isopropanol or Ethanol solution. Causality: The sulfide derivative is highly soluble in organic solvents, making alcohol wipes vastly more effective than water for decontamination[3].

Spill Response and Disposal Plan

In the event of a breach, immediate containment is required to prevent environmental release (GHS Precautionary Statement P273)[4].

Step-by-Step Spill Response:

  • Isolate: Immediately evacuate non-essential personnel from the area and secure the perimeter[3][4].

  • Protect: Ensure full PPE (including the P100 respirator) is active before approaching the spill.

  • Contain: Gently cover the spilled powder with damp absorbent paper (using water or a mild surfactant) to suppress dust formation. Do not dry sweep , as this will aerosolize the API.

  • Decontaminate: Wipe the area with an alcohol-based solvent (e.g., Isopropanol) to dissolve and lift the residual compound, followed by a standard soap and water wash[3].

  • Dispose: Place all contaminated materials (wipes, outer gloves, absorbent paper) into a clearly labeled, sealable hazardous waste container. Dispose of via a licensed chemical waste facility in accordance with local environmental regulations for pharmaceutical intermediates[4].

Process Visualization

Below is the logical workflow for handling and spill response, mapped to ensure operational clarity and rapid decision-making in the laboratory.

SafetyWorkflow Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Handling: Weighing & Transfer (Closed System) Start->Weighing SpillCheck Spill Detected? Weighing->SpillCheck SpillResponse Spill Response: Isolate, Absorb, Decontaminate SpillCheck->SpillResponse Yes Disposal Waste Disposal: Seal in Biohazard/Chemical Waste SpillCheck->Disposal No SpillResponse->Disposal End Post-Operation: Doffing & Hand Washing Disposal->End

Workflow for safe handling, spill response, and disposal of Omeprazole sulfide derivatives.

References

  • Title: o-Toluoyl-5-hydroxy Omeprazole Sulfide — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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